T56-LIMKi
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKFRPKSAWELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T56-LIMKi: A Deep Dive into its Mechanism of Action as a Selective LIMK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of T56-LIMKi, a novel and selective inhibitor of LIM Domain Kinase 2 (LIMK2). This compound has demonstrated significant potential in preclinical cancer models, primarily through its targeted disruption of the RhoA-ROCK-LIMK2 signaling pathway, a critical regulator of actin cytoskeletal dynamics. This document synthesizes key findings on its molecular interactions, cellular effects, and therapeutic implications, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Selective Inhibition of the RhoA-ROCK-LIMK2 Pathway
This compound functions as a highly specific inhibitor of LIMK2, with minimal cross-reactivity against its isoform, LIMK1.[1] This selectivity is a key attribute, as it allows for the targeted modulation of pathways where LIMK2 is the predominant player. The primary mechanism of action involves the inhibition of cofilin phosphorylation.[1]
LIMK2, a downstream effector of the RhoA-ROCK signaling cascade, phosphorylates cofilin at Serine-3. This phosphorylation inactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents the inactivation of cofilin, leading to increased actin filament severance and a subsequent disruption of the cellular actin cytoskeleton.[2] This disruption has profound effects on cancer cell motility, invasion, and proliferation.[1][2]
Experimental evidence strongly supports that this compound operates within the RhoA-ROCK-LIMK2 pathway. Studies have shown that the inhibitory effects of this compound on cofilin phosphorylation are not synergistic with the ROCK inhibitor Y-27632, indicating that both compounds act on the same linear pathway.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.
Table 1: In Vitro Growth Inhibition (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 35.2 ± 5 | [1] |
| U87 | Glioblastoma | 7.4 ± 7 | [1] |
| ST88-14 | Schwannoma | 18.3 ± 5 | [1] |
| A549 | Lung Cancer | 90 ± 14 | [1] |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 | [4] |
Table 2: Inhibition of Cofilin Phosphorylation by this compound
| Cell Line | Treatment | Inhibition of p-cofilin (%) | Reference |
| Panc-1 | 50 µM this compound (2h) | 46 ± 10 | [1] |
| U87 | 50 µM this compound (2h) | 24 ± 10 | [1] |
| ST88-14 | 50 µM this compound (2h) | 20 ± 8 | [1] |
| A549 | 50 µM this compound (2h) | 4 ± 4 | [1] |
| HeLa (LIMK2 overexpression) | 50 µM this compound (2h) | Significant reduction | [4] |
| HeLa (LIMK1 overexpression) | 50 µM this compound (2h) | No significant reduction | [4] |
| Panc-1 Xenograft Tumors | 60 mg/kg this compound (35 days) | 25 ± 10.8 | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the this compound mechanism of action and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Proliferation Assay
-
Cell Lines and Culture Conditions: Panc-1, U87, ST88-14, and A549 cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stable Transfection: For selectivity studies, HeLa cells can be stably transfected with HA-tagged LIMK1 or LIMK2 expression vectors or an empty vector control using a suitable transfection reagent (e.g., Jetpei).[5] Selection is performed with G418 (1 mg/ml), and expression is confirmed by Western blotting.[5]
-
Proliferation Assay:
-
Cells are seeded in 24-well plates at an appropriate density.
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Cells are incubated for 6 days, with the medium and inhibitor being replenished every 2-3 days.
-
On day 6, cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
IC50 values are calculated from the dose-response curves.[5]
-
Western Blot Analysis for Cofilin Phosphorylation
-
Cell Lysis: Cells are seeded and grown to 70-80% confluency. For phosphorylation studies, cells are often serum-starved for 24 hours prior to treatment.[4]
-
Treatment: Cells are treated with this compound (e.g., 50 µM) or vehicle control for a specified period (e.g., 2 hours).[4]
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p-cofilin (Ser3), total cofilin, LIMK2, and a loading control (e.g., β-tubulin or GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an ECL substrate and imaged.
-
Densitometry analysis is performed to quantify the relative protein levels.
-
In Vivo Xenograft Model
-
Animal Model: Nude (CD1-Nu) mice are typically used.[4]
-
Tumor Cell Implantation: Panc-1 cells (e.g., 2 x 10^6 cells in PBS) are injected subcutaneously into the flank of the mice.[4]
-
Treatment: When tumors reach a palpable size (e.g., 0.06-0.07 cm³), mice are randomized into control and treatment groups.[4][6]
-
The control group receives a vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage daily.
-
Treatment groups receive this compound dissolved in the vehicle at specified doses (e.g., 30 or 60 mg/kg) by oral gavage daily.[2]
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = (length x width²)/2).
-
Toxicity Assessment: Animal weight and general health are monitored throughout the study.
-
Endpoint Analysis: After a predetermined period (e.g., 35 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting for p-cofilin).[5]
Conclusion
This compound is a potent and selective inhibitor of LIMK2 that exerts its anti-cancer effects by disrupting the RhoA-ROCK-LIMK2 signaling pathway and subsequently inhibiting cofilin phosphorylation. This leads to alterations in the actin cytoskeleton, which in turn impairs key cellular processes involved in tumor progression and metastasis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.
References
- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
T56-LIMKi: A Selective LIMK2 Inhibitor for Preclinical Cancer Research
An In-depth Technical Guide
This technical guide provides a comprehensive overview of T56-LIMKi, a selective inhibitor of LIM domain kinase 2 (LIMK2). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LIMK2 signaling pathway in oncology and other diseases. This document synthesizes available preclinical data, details key experimental methodologies, and visualizes the underlying biological pathways.
Core Concepts: The Role of LIMK2 in Cellular Dynamics
LIMK2 is a serine/threonine kinase that plays a pivotal role in regulating cytoskeletal dynamics.[1] A key substrate of LIMK2 is cofilin, an actin-depolymerizing factor.[1][2] By phosphorylating cofilin at serine 3, LIMK2 inactivates it, leading to the stabilization of actin filaments.[3] This process is integral to various cellular functions, including cell migration, invasion, and division, which are often dysregulated in cancer.[1] The activity of LIMK2 is controlled by upstream signaling pathways, most notably the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[2][3]
This compound: A Selective Inhibitor of LIMK2
This compound has been identified as a selective inhibitor of LIMK2, demonstrating little to no cross-reactivity with its isoform, LIMK1.[4] This selectivity is crucial for dissecting the specific roles of LIMK2 in pathological processes. The primary mechanism of action of this compound is the reduction of phosphorylated cofilin (p-cofilin) levels, which in turn inhibits the growth of various cancerous cell lines.[4][5]
Data Presentation
The following tables summarize the quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 35.2 | [5] |
| U87 | Glioblastoma | 7.4 | [5] |
| ST88-14 | Schwannoma | 18.3 | [5] |
| A549 | Lung Cancer | 90 | [5] |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 (for p-cofilin reduction) | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Nude Mice | Pancreatic Cancer (Panc-1 xenograft) | 60 mg/kg | Significant decrease in tumor volume | [5] |
Note on Conflicting Data: It is important to note that one study has reported a lack of direct inhibitory activity of this compound against either LIMK1 or LIMK2 in their specific enzymatic and cellular assays.[6] The majority of published literature, however, supports its activity and selectivity for LIMK2 through observed downstream effects on cofilin phosphorylation in cellular models.[4][7][8] Researchers should consider these differing findings in their experimental design and interpretation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Growth Inhibition Assay (Crystal Violet Method)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines such as Panc-1, U87, and ST88-14.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for the desired period (e.g., 72 hours).
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.
-
Wash the plates again with PBS and allow them to air dry.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the plates thoroughly with water until the background is clean.
-
Air dry the plates completely.
-
Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Cofilin
This protocol details the procedure for measuring the levels of phosphorylated cofilin in cell lysates after treatment with this compound.
Materials:
-
Cell lysates from this compound treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-cofilin (Ser3), Mouse anti-total cofilin, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-cofilin antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane as in step 7.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total cofilin and the loading control following the same procedure with the appropriate primary and secondary antibodies.
-
Quantify the band intensities and normalize the p-cofilin levels to total cofilin and the loading control.
In Vivo Panc-1 Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.
Materials:
-
Panc-1 human pancreatic cancer cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Calipers
Procedure:
-
Harvest Panc-1 cells during their exponential growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).
-
Subcutaneously inject approximately 5 x 10^6 Panc-1 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 60 mg/kg) or the vehicle solution to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily).
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = (Length x Width²) / 2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting for p-cofilin).
Mandatory Visualizations
LIMK2 Signaling Pathway
Caption: The LIMK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for assessing this compound's in vitro efficacy and mechanism.
Logical Relationship of this compound's Mechanism of Action
Caption: The logical cascade of this compound's mechanism of action.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PANC-1-induced tumour growth in nude mice xenograft model in vivo [bio-protocol.org]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 8. Regression of human pancreatic tumor xenografts in mice after a single systemic injection of recombinant vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
T56-LIMKi: A Contested Inhibitor of Cofilin Phosphorylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor T56-LIMKi and its contentious role in the regulation of cofilin phosphorylation. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current, and notably conflicting, evidence surrounding this compound's mechanism of action and efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways, offering a critical perspective on the utility of this compound as a research tool and potential therapeutic agent.
Introduction
Cofilin, an actin-depolymerizing factor, is a crucial regulator of actin filament dynamics, a fundamental process in cell motility, invasion, and cytokinesis. Its activity is tightly controlled by phosphorylation at Serine-3, primarily by LIM domain kinases (LIMK1 and LIMK2), which inactivates its actin-severing function.[1] The dysregulation of the LIMK-cofilin axis has been implicated in various pathologies, including cancer metastasis, making it an attractive target for therapeutic intervention.[2][3] this compound emerged from computer-aided drug design as a potential inhibitor of LIMK, with initial studies suggesting selectivity for LIMK2.[2][4] This guide delves into the scientific literature to present a balanced view of its effects on cofilin phosphorylation.
This compound's Effect on Cofilin Phosphorylation: Conflicting Evidence
The scientific literature presents a divided view on the efficacy of this compound as a LIMK inhibitor and its subsequent impact on cofilin phosphorylation. Initial studies reported a significant, dose-dependent reduction in phosphorylated cofilin (p-cofilin) levels upon treatment with this compound in various cancer cell lines. However, a more recent comparative analysis challenges these findings, reporting a lack of inhibitory activity against both LIMK1 and LIMK2.
Evidence Supporting Inhibitory Activity
Several studies have reported that this compound effectively reduces cofilin phosphorylation in a cell-specific and dose-dependent manner. These findings suggest that this compound may act as a selective inhibitor of LIMK2.
Table 1: Quantitative Data on the Inhibitory Effect of this compound on Cofilin Phosphorylation
| Cell Line | This compound Concentration | % Inhibition of p-cofilin (Mean ± SD) | Reference |
| Panc-1 | 50 µM | 46 ± 10 | [5] |
| ST88-14 | 50 µM | 20 ± 8 | [6] |
| A549 | 50 µM | 4 ± 4 | [6] |
| NF1-/- MEFs | 10 µM | Dose-dependent reduction observed | [2] |
| NF1-/- MEFs | 50 µM | ~50% | |
| Panc-1 Xenograft | 60 mg/kg (in vivo) | 25 ± 10.8 | |
| HeLa (LIMK2 expressing) | 50 µM | Strong inhibition | [2][5] |
| HeLa (LIMK1 expressing) | 50 µM | No inhibition | [2][5] |
The data indicates that pancreatic cancer cells (Panc-1) and schwannoma cells (ST88-14) show a notable decrease in p-cofilin levels, while lung cancer cells (A549) are largely unaffected.[6] Furthermore, studies using HeLa cells engineered to overexpress either LIMK1 or LIMK2 demonstrated that this compound specifically inhibits cofilin phosphorylation in LIMK2-expressing cells, supporting its proposed selectivity.[2][5] In vivo experiments using a Panc-1 mouse xenograft model also showed a reduction in p-cofilin levels following this compound treatment.[6]
Evidence Contradicting Inhibitory Activity
In contrast to the above findings, a 2022 comparative study of 17 reported LIMK1/2 inhibitors found this compound to be inactive.[7] This research, which employed multiple in vitro enzymatic and cellular assays, concluded that this compound does not inhibit either LIMK1 or LIMK2, nor does it affect p-cofilin levels in SH-SY5Y neuroblastoma cells.[7][8]
Key Findings from the Contradictory Study:
-
No direct inhibition of LIMK1 or LIMK2: In vitro kinase assays showed no inhibitory activity against either kinase or their phosphorylated forms.[7]
-
No cellular activity in NanoBRET assay: This cellular target engagement assay did not show any interaction between this compound and LIMK1/2.[7]
-
No effect on p-cofilin levels in SH-SY5Y cells: An AlphaLISA assay, a quantitative method to measure protein levels, showed no change in p-cofilin levels after treatment with this compound.[7][8]
This study suggests that the previously observed effects of this compound on cellular phenotypes might be due to off-target effects rather than direct LIMK inhibition.[7] This highlights the critical need for rigorous and standardized testing of chemical probes.
Proposed Signaling Pathway
For the context of the studies reporting its efficacy, this compound is proposed to inhibit the RhoA-ROCK-LIMK2 signaling pathway.[9] This pathway is a central regulator of the actin cytoskeleton.
Caption: Proposed RhoA-ROCK-LIMK2 signaling pathway inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that have investigated the effects of this compound on cofilin phosphorylation.
Cell Culture and Treatment
-
Cell Lines: Panc-1, U87, ST88-14, A549, and HeLa cells stably expressing LIMK1 or LIMK2 are commonly used.[2][5]
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to treatment, cells are often serum-starved for 24 hours in a medium containing 0.5% FBS to reduce basal levels of signaling activity.[5][10]
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a specified duration (e.g., 2 hours).[2][5]
Western Blotting for Cofilin Phosphorylation
This protocol is used to quantify the levels of total cofilin and phosphorylated cofilin.
Caption: Workflow for Western Blotting analysis of cofilin phosphorylation.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated cofilin (Ser3), total cofilin, and a loading control (e.g., β-tubulin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the levels of p-cofilin are normalized to total cofilin or the loading control.
Conclusion and Future Directions
The role of this compound as a specific LIMK2 inhibitor and its effect on cofilin phosphorylation remains a subject of debate within the scientific community. While initial studies provided promising data on its efficacy and selectivity, more recent and comprehensive analyses have cast significant doubt on these claims. This discrepancy underscores the importance of rigorous validation of chemical probes and the potential for off-target effects.
For researchers in the field, it is crucial to approach the use of this compound with caution. The conflicting evidence suggests that any observed cellular effects should not be solely attributed to LIMK inhibition without further validation. Future studies should aim to resolve this controversy through standardized, multi-faceted assays and by independently synthesizing and testing the compound. A definitive understanding of this compound's molecular targets is essential before it can be reliably used as a tool to probe the complexities of the LIMK-cofilin signaling pathway or be considered for further therapeutic development.
References
- 1. oncotarget.com [oncotarget.com]
- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nischarin Inhibits LIM Kinase To Regulate Cofilin Phosphorylation and Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
T56-LIMKi: A Technical Guide to its Role in Actin Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of T56-LIMKi, a small molecule inhibitor reported to selectively target LIM Kinase 2 (LIMK2). We delve into its mechanism of action, its profound effects on actin cytoskeleton dynamics, and its implications for cancer research and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex signaling pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction: The Actin Cytoskeleton and LIM Kinase
The actin cytoskeleton is a dynamic and intricate network of protein filaments that is fundamental to a multitude of cellular processes, including cell motility, morphogenesis, and division.[1][2] The constant remodeling of this network is tightly regulated by a host of signaling proteins. Among the key regulators are the LIM kinases (LIMK1 and LIMK2), which play a pivotal role in actin dynamics by phosphorylating and thereby inactivating cofilin, an actin-depolymerizing factor.[1][2][3] This inactivation leads to the stabilization of actin filaments.[2] The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are upstream regulators of LIM kinases, activating them through kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[4][5]
Given their central role in cytoskeletal regulation, LIM kinases have emerged as attractive therapeutic targets, particularly in oncology, where dysregulated cell migration and invasion are hallmarks of metastasis.[6][7] this compound was identified through a computational, structure-based approach as a selective inhibitor of LIMK2.[6][8]
This compound: Mechanism of Action
This compound has been reported to be a selective inhibitor of LIMK2.[7][8][9] Its mechanism of action is centered on the inhibition of LIMK2's kinase activity, which in turn prevents the phosphorylation of its primary substrate, cofilin.[8][9] This leads to an increase in active, non-phosphorylated cofilin, resulting in enhanced actin filament disassembly and a subsequent disruption of the actin cytoskeleton.[8]
The RhoA-ROCK-LIMK2 Signaling Pathway
The primary signaling cascade through which this compound exerts its effects is the RhoA-ROCK-LIMK2 pathway.[7][9][10] RhoA, a small GTPase, activates ROCK, which then phosphorylates and activates LIMK2.[4] Activated LIMK2 subsequently phosphorylates cofilin at Serine 3, rendering it inactive.[10] By inhibiting LIMK2, this compound interrupts this cascade, leading to a decrease in phosphorylated cofilin (p-cofilin) levels.[8][9]
Conflicting Evidence on Direct Inhibition
Quantitative Data on this compound Activity
The following tables summarize the reported in vitro and cellular activities of this compound across various cancer cell lines.
Table 1: In Vitro Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| ST88-14 | Schwannoma | 18.3 | [8][14][15] |
| U87 | Glioblastoma | 7.4 | [8][14][15][16] |
| Panc-1 | Pancreatic Cancer | 35.2 | [8][14][15][16] |
| A549 | Lung Cancer | 90 | [8][14][15] |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 | [5][8] |
Table 2: Effect of this compound on Cofilin Phosphorylation
| Cell Line | Treatment | Effect on p-cofilin | Citation(s) |
| Panc-1 | 50 µM this compound for 2h | ~50% reduction | [5][6] |
| ST88-14 | 50 µM this compound for 2h | ~20% reduction | [17] |
| A549 | 50 µM this compound for 2h | No significant decrease | [17] |
| NF1-/- MEFs | 10-50 µM this compound | Dose-dependent reduction | [5][8] |
| HeLa (LIMK2 overexpression) | 50 µM this compound for 2h | Significant reduction | [5][10] |
| HeLa (LIMK1 overexpression) | 50 µM this compound for 2h | No significant reduction | [5][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on actin cytoskeleton dynamics.
In Vitro LIMK2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant LIMK2.
Materials:
-
Recombinant human LIMK2 (catalytic domain)
-
Recombinant human cofilin-1
-
This compound
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or ATP and phosphospecific antibodies for non-radioactive detection
-
SDS-PAGE gels
-
Phosphorimager or Western blot imaging system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant LIMK2, and cofilin-1 substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays) to a final concentration of 10-100 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and quantify the incorporation of ³²P into cofilin-1 using a phosphorimager.
-
For non-radioactive assays, transfer the proteins to a membrane and perform a Western blot using an antibody specific for phosphorylated cofilin (Ser3).
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for Phospho-Cofilin
This protocol is used to quantify the levels of phosphorylated and total cofilin in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-p-cofilin (Ser3), anti-cofilin, anti-β-actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or DMSO for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the p-cofilin levels to total cofilin and the loading control.
Immunofluorescence Staining of the Actin Cytoskeleton
This method allows for the visualization of changes in the actin cytoskeleton, such as the disassembly of stress fibers, after treatment with this compound.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and treat with this compound or DMSO.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with fluorescently labeled phalloidin for 30-60 minutes at room temperature in the dark to stain F-actin.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the collective migration of a cell population.[18][19]
Materials:
-
Cells cultured in a multi-well plate
-
Pipette tip (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.[20]
-
Gently wash the cells with media to remove detached cells.
-
Add fresh media containing different concentrations of this compound or DMSO.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.
-
Measure the width or area of the wound at each time point using image analysis software.
-
Calculate the rate of cell migration and compare the effects of different this compound concentrations.
Anchorage-Independent Growth (Soft Agar) Assay
This assay determines the effect of this compound on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.[1][14][16]
Materials:
-
Agar
-
Cell culture medium
-
Multi-well plates
-
Cells in single-cell suspension
-
This compound
Procedure:
-
Prepare a base layer of 0.6-0.7% agar in culture medium in each well of a multi-well plate and allow it to solidify.
-
Prepare a top layer of 0.3-0.4% agar in culture medium containing a single-cell suspension of the cells to be tested.
-
Add different concentrations of this compound or DMSO to the top agar layer before plating.
-
Plate the top agar/cell mixture onto the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the cells with medium containing the respective treatments every few days.
-
After the incubation period, stain the colonies with a viability stain (e.g., crystal violet or MTT).
-
Count the number and measure the size of the colonies.
Discussion and Future Directions
This compound has been a valuable tool for investigating the role of the LIMK2-cofilin pathway in regulating actin cytoskeleton dynamics and its implications in cancer cell biology. The collective evidence from multiple studies demonstrates its ability to inhibit cell proliferation, migration, and anchorage-independent growth in various cancer cell lines, effects that are correlated with a decrease in cofilin phosphorylation.[5][7][8][17]
The conflicting report regarding its direct inhibitory activity on LIMK1/2, however, warrants further investigation.[11][12][13] Future studies should aim to resolve this discrepancy through comprehensive biochemical and biophysical assays. Additionally, identifying the potential off-targets of this compound will be crucial for a complete understanding of its cellular effects.
Despite these open questions, the profound impact of this compound on the actin cytoskeleton underscores the therapeutic potential of targeting the LIMK pathway. Further development of highly selective and potent LIMK2 inhibitors, guided by the insights gained from studying compounds like this compound, holds promise for the development of novel anti-cancer therapies.
Conclusion
This technical guide has provided a comprehensive overview of this compound, from its molecular mechanism of action to its cellular effects and the experimental protocols used for its characterization. By modulating the LIMK2-cofilin signaling axis, this compound disrupts actin cytoskeleton dynamics, leading to the inhibition of key cancer-related cellular processes. While questions regarding its direct inhibitory mechanism remain, this compound continues to be a significant research tool for dissecting the intricate regulation of the actin cytoskeleton and for exploring the therapeutic potential of LIMK2 inhibition.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Image analysis for the quantitative comparison of stress fibers and focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | SFAlab: image-based quantification of mechano-active ventral actin stress fibers in adherent cells [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncoscience.us [oncoscience.us]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. mdpi.com [mdpi.com]
- 16. Soft–Agar colony Formation Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Wound healing assay | Abcam [abcam.com]
- 20. med.virginia.edu [med.virginia.edu]
T56-LIMKi in Pancreatic Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T56-LIMKi is a small molecule inhibitor that has been investigated for its potential therapeutic role in pancreatic cancer. Research suggests that this compound selectively targets LIM kinase 2 (LIMK2), a key regulator of actin cytoskeleton dynamics, which is often dysregulated in cancer progression. By inhibiting LIMK2, this compound disrupts the phosphorylation of cofilin, leading to alterations in the actin cytoskeleton, and subsequent inhibition of cancer cell growth and tumor progression. This technical guide provides a comprehensive overview of the preclinical data on this compound in pancreatic cancer, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. It is important to note that while initial studies have shown promise, a recent study has questioned the inhibitory activity of this compound on LIM kinases, highlighting the need for further validation.
Introduction to LIM Kinases and Their Role in Cancer
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] A primary substrate of LIMKs is cofilin, an actin-depolymerizing factor.[1] Phosphorylation of cofilin by LIMKs inactivates it, leading to the stabilization of actin filaments.[1] This process is integral to various cellular functions, including cell motility, invasion, and proliferation, which are hallmarks of cancer metastasis.[1][2] Both LIMK1 and LIMK2 have been implicated in the progression and metastasis of various cancers, including pancreatic cancer.[3]
This compound: A Selective LIMK2 Inhibitor
This compound has been identified as a highly specific inhibitor of LIMK2 with little to no cross-reactivity against LIMK1.[1][2] This selectivity is attributed to structural homology between the active site of LIMK2 and the EphA3 receptor, for which the parent compound of this compound was originally designed.[4][5] The inhibitory action of this compound on LIMK2 disrupts the downstream signaling cascade that leads to cofilin phosphorylation.[4]
Mechanism of Action
The proposed mechanism of action for this compound in pancreatic cancer involves its selective inhibition of LIMK2 within the RhoA-ROCK-LIMK2 signaling pathway. This pathway is a critical regulator of actin dynamics.
Caption: this compound inhibits LIMK2, preventing cofilin phosphorylation and disrupting the actin cytoskeleton.
Quantitative Data on this compound Efficacy
Preclinical studies have provided quantitative data on the efficacy of this compound in various cancer cell lines, with a particular focus on the pancreatic cancer cell line Panc-1.
In Vitro Inhibition of Cancer Cell Growth
This compound has demonstrated a dose-dependent inhibition of proliferation in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 7.4 | [6] |
| ST88-14 | Schwannoma | 18.3 | [6] |
| Panc-1 | Pancreatic Cancer | 35.2 | [6] |
| A549 | Lung Cancer | 90 | [6] |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 | [7] |
Reduction of Phosphorylated Cofilin (p-cofilin)
Treatment with this compound led to a significant decrease in the levels of phosphorylated cofilin, indicating successful target engagement.
| Cell Line | This compound Concentration (µM) | Duration of Treatment | % Reduction in p-cofilin (Mean ± SD) | Reference |
| Panc-1 | 50 | 2 hours | 46 ± 10 | [4] |
| U87 | 50 | 2 hours | 24 ± 10 | [5] |
| ST88-14 | 50 | 2 hours | 20 ± 8 | [5] |
| A549 | 50 | 2 hours | 4 ± 4 | [5] |
| Panc-1 Xenograft | 60 mg/kg (in vivo) | 35 days | 25 ± 10.8 | [4] |
In Vivo Tumor Growth Inhibition
In a Panc-1 xenograft mouse model, oral administration of this compound resulted in a dose-dependent reduction in tumor volume.
| Treatment Group | Dose | Duration | Tumor Volume Reduction vs. Control | Reference |
| This compound | 30 mg/kg/day | 35 days | Significant | [6][7] |
| This compound | 60 mg/kg/day | 35 days | More significant than 30 mg/kg | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the primary research conducted on this compound.
Cell Culture and Proliferation Assay
-
Cell Lines: Panc-1, U87, ST88-14, and A549 cells were maintained in DMEM supplemented with 10% fetal calf serum, penicillin, and streptomycin.
-
Proliferation Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or vehicle control (0.1% DMSO). After 6 days of incubation, cells were directly counted to determine the extent of growth inhibition.[5]
Western Blot Analysis for p-cofilin
-
Cell Lysis: Cells were treated with this compound for the specified duration, followed by lysis in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard Bradford assay.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies against p-cofilin, total cofilin, and a loading control (e.g., β-tubulin).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry was used to quantify band intensity.[8]
Panc-1 Xenograft Mouse Model
-
Animal Model: Nude CD1-Nu mice were used for the study.
-
Tumor Implantation: Panc-1 cells were injected subcutaneously above the right femoral joint of the mice.
-
Treatment: When tumors reached a volume of 0.06–0.07 cm³, mice were randomly assigned to treatment groups and received daily oral gavage of this compound (30 or 60 mg/kg) or vehicle control (0.5% Carboxymethylcellulose).[6][7]
-
Tumor Measurement: Tumor volume was measured regularly throughout the 35-day treatment period.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for Western blot analysis to determine p-cofilin levels.[4]
Caption: Workflow for evaluating this compound efficacy in a Panc-1 xenograft mouse model.
Contradictory Findings and Future Directions
While the initial research on this compound presented compelling evidence for its selective inhibition of LIMK2, a more recent comparative analysis of LIMK1/2 inhibitors published in the Journal of Medicinal Chemistry in 2022 reported conflicting results. This study found that this compound had no inhibitory activity against either LIMK1 or LIMK2 in their in vitro enzymatic and cellular assays. This discrepancy underscores the critical need for further independent validation of this compound's mechanism of action and its efficacy in pancreatic cancer models.
Future research should focus on:
-
Independent validation: Other research groups should aim to replicate the initial findings to confirm the selective inhibitory activity of this compound on LIMK2.
-
Broader Kinase Profiling: A comprehensive kinase panel screening would provide a more complete picture of this compound's selectivity profile.
-
In Vivo Efficacy in Orthotopic Models: Evaluating this compound in more clinically relevant orthotopic pancreatic cancer models would provide a better assessment of its therapeutic potential.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies for pancreatic cancer could reveal more effective treatment strategies.
Conclusion
This compound has emerged from initial preclinical studies as a potential therapeutic agent for pancreatic cancer, purportedly through the selective inhibition of LIMK2. The data from these early investigations demonstrate its ability to reduce cancer cell proliferation in vitro and inhibit tumor growth in vivo. However, the conflicting findings from a recent study highlight the necessity for caution and further rigorous investigation. The information presented in this technical guide serves as a comprehensive resource for researchers in the field, providing the foundational knowledge required to build upon existing research and to critically evaluate the potential of this compound as a viable treatment for pancreatic cancer.
References
- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncoscience.us [oncoscience.us]
- 3. oncoscience.us [oncoscience.us]
- 4. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
T56-LIMKi: A Selective LIMK2 Inhibitor for Glioma and Schwannoma Research
This technical guide provides an in-depth overview of T56-LIMKi, a selective inhibitor of LIM domain kinase 2 (LIMK2), and its application in preclinical studies of glioma and schwannoma. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting the LIMK2 signaling pathway in these neurological tumors.
Introduction
Glioma and schwannoma are tumors of the central and peripheral nervous systems, respectively. The actin cytoskeleton plays a crucial role in the proliferation, migration, and invasion of cancer cells. LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1] Dysregulation of the LIMK signaling pathway has been implicated in the pathogenesis of various cancers, including glioma and schwannoma.[2][3]
This compound has emerged as a promising small molecule inhibitor that demonstrates high specificity for LIMK2 over its homolog LIMK1.[1][4] This selectivity is critical, as LIMK1 and LIMK2 can have different expression patterns and functions in various tissues and diseases.[1] Studies have shown that this compound can inhibit the proliferation of glioma and schwannoma cell lines, suggesting its potential as a therapeutic agent for these tumors.[2][4]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively inhibiting the kinase activity of LIMK2.[1] In many cancer cells, including glioma and schwannoma, the RhoA-ROCK signaling pathway is upregulated.[2] This pathway leads to the activation of LIMK2, which in turn phosphorylates cofilin at the Ser3 residue.[2] Phosphorylated cofilin (p-cofilin) is inactive and unable to sever actin filaments, leading to the stabilization of F-actin, formation of stress fibers, and promotion of cell migration and invasion.[3][5]
By inhibiting LIMK2, this compound prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, non-phosphorylated state.[1] Active cofilin promotes the depolymerization of actin filaments, leading to a more dynamic actin cytoskeleton and a reduction in tumor cell motility and proliferation.[6]
Quantitative Data
The efficacy of this compound has been quantified in several preclinical models of glioma and schwannoma. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Tumor Type | IC50 (µM) | Key Findings |
| U87 | Glioblastoma | 7.4 ± 7 | This compound efficiently inhibits cell growth.[7] |
| ST88-14 | Schwannoma | 18.3 ± 5 | This compound efficiently inhibits cell growth.[7] |
| Panc-1 | Pancreatic Cancer | 35.2 ± 5 | This compound inhibits cofilin phosphorylation and cell growth.[6][7] |
| A549 | Lung Cancer | 90 ± 14 | High IC50 value suggests specificity for LIMK2-dependent cancers.[7] |
Table 2: In Vivo Efficacy of this compound in a Panc-1 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Outcome |
| Vehicle Control | 0 | Progressive tumor growth. |
| This compound | 30 | Dose-dependent decrease in tumor volume.[8][9] |
| This compound | 60 | Significant decrease in tumor volume; 4 out of 8 tumors disappeared completely.[2] p-cofilin levels in tumors were reduced by 25 ± 10.8%.[1][2] |
Note: While the detailed in vivo studies were conducted using a pancreatic cancer (Panc-1) xenograft model, the results are considered relevant due to the demonstrated in vitro efficacy of this compound against glioma and schwannoma cell lines and the shared underlying LIMK2-dependent mechanism.[1]
Experimental Protocols
This section details the methodologies used in the preclinical evaluation of this compound.
-
Cell Lines:
-
U87 (human glioblastoma)
-
ST88-14 (human schwannoma)
-
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS).[1] For experiments involving this compound treatment, cells are often serum-starved for 24 hours prior to the addition of the inhibitor.[7][8]
-
Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).[1]
-
Incubation: Cells are incubated for a period of 6 days.[1][7]
-
Cell Counting: After the incubation period, cells are harvested and counted directly to determine the inhibitory effect of this compound on cell proliferation.[1] The IC50 value is then calculated from the dose-response curves.[7]
-
Cell Lysis: Cells treated with this compound or vehicle are lysed in an appropriate lysis buffer.[10]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay.[10]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[10][11]
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[10][12]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for:
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12] The band intensities are quantified to determine the ratio of p-cofilin to total cofilin.
The following workflow outlines a typical in vivo study to assess the anti-tumor efficacy of this compound.
-
Animal Model: Nude mice are commonly used for xenograft studies.[8][9]
-
Tumor Cell Implantation: Cancer cells (e.g., Panc-1) are injected subcutaneously into the mice.[8]
-
Treatment Initiation: Treatment begins when tumors reach a specified volume (e.g., 0.06–0.07 cm³), typically around 7 days post-implantation.[8][9]
-
Drug Formulation and Administration: this compound is dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) and administered daily via oral gavage at doses of 30 mg/kg and 60 mg/kg.[6][8] The control group receives the vehicle only.[6]
-
Monitoring: Tumor volume and animal weight are monitored regularly throughout the study.[1]
-
Endpoint Analysis: After a defined treatment period (e.g., 35 days), the animals are euthanized, and the tumors are excised, weighed, and photographed.[1] A portion of the tumor tissue is homogenized for subsequent analysis, such as Western blotting for p-cofilin levels.[1][2]
Conclusion
This compound is a potent and selective inhibitor of LIMK2 that has demonstrated significant anti-proliferative effects in preclinical models of glioma and schwannoma. Its mechanism of action, centered on the inhibition of cofilin phosphorylation, disrupts the actin cytoskeleton dynamics essential for tumor cell growth and invasion. The quantitative data from in vitro and in vivo studies support its therapeutic potential. The detailed experimental protocols provided herein offer a framework for further investigation of this compound and other LIMK2 inhibitors in the context of neurological cancers. Further research is warranted to explore the efficacy of this compound in orthotopic glioma and schwannoma models to better recapitulate the tumor microenvironment and to evaluate its potential for clinical translation.
References
- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of LIM Kinase 1 and LIM Kinase 2 Limits Glioblastoma Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LIM Domain Kinases as Potential Therapeutic Targets for Neurofibromatosis Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. 7tmantibodies.com [7tmantibodies.com]
An In-depth Technical Guide on the Neuroprotective Effects of T56-LIMKi in Stroke Models
This technical guide provides a comprehensive overview of the preclinical evidence for the neuroprotective effects of T56-LIMKi, a LIM kinase (LIMK) inhibitor, in experimental models of stroke. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Findings
This compound has demonstrated significant neuroprotective effects in a mouse model of photothrombotic stroke.[1][2] Administration of this LIMK2 inhibitor led to a reduction in infarct volume and an improvement in the histological profile of the peri-infarct area.[1][2][3] These findings suggest that this compound could be a promising agent for mitigating the damaging consequences of ischemic stroke.[1][2]
Quantitative Data Summary
The neuroprotective efficacy of this compound was quantified by assessing its impact on infarct volume and neuronal morphology at various time points following a photothrombotic stroke. The key quantitative results are summarized in the tables below.
Table 1: Effect of this compound on Infarct Volume in a Mouse Model of Photothrombotic Stroke
| Treatment Group | Time Post-Stroke | Mean Infarct Volume (% of Hemisphere) | Statistical Significance (p-value) |
| Control (Vehicle) | 7 days | 13 ± 2% | - |
| This compound | 7 days | Significantly Reduced | < .05 |
| Control (Vehicle) | 14 days | 8 ± 1% | - |
| This compound | 14 days | Significantly Reduced | < .05 |
Data extracted from studies on photothrombotic stroke models.[3]
Table 2: Histological Changes in the Peri-Infarct Cortex Following this compound Treatment
| Cell Type | Treatment Group | Outcome |
| Normochromic Neurons | This compound | Increased Percentage |
| Hypochromic Cortical Cells | This compound | Decreased Percentage |
| Pyknotic Cortical Cells | This compound | Decreased Percentage |
Observations are based on histological analysis in the peri-infarct region.[1][2][3]
Experimental Protocols
The primary model used to evaluate the neuroprotective effects of this compound is the photothrombotic stroke model in mice.[1][2] This model induces a focal ischemic lesion in the cerebral cortex.
1. Photothrombotic Stroke Induction:
-
Animal Model: The studies utilized mice as the experimental subjects.[1][2][3]
-
Photosensitizer: Rose Bengal, a photosensitizer that remains within the blood vessels, was administered to the mice.[1][2][3]
-
Irradiation: Following the administration of Rose Bengal, the mouse cortex was exposed to laser irradiation.[1][2][3]
-
Mechanism: The light exposure activates the Rose Bengal, leading to the formation of a thrombus and subsequent occlusion of the blood vessels in the irradiated area, resulting in a focal ischemic stroke.[1][2]
2. This compound Administration:
-
Drug Formulation: The specific formulation and dosage of this compound administered in the stroke studies are detailed in the primary research articles.
-
Route and Timing: The route and timing of this compound administration relative to the induction of stroke are critical parameters outlined in the methodology of the cited studies.
3. Outcome Measures:
-
Infarct Volume Assessment: At 3, 7, and 14 days post-stroke, the brains were harvested.[1][2][3] The infarct volume was visualized and quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[3][4]
-
Histological Analysis: Brain sections from the peri-infarct region were subjected to histological staining to assess neuronal morphology.[1][2] The percentages of normochromic, hypochromic, and pyknotic neurons were determined to evaluate the extent of neuronal damage and protection.[1][2][3]
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for this compound's neuroprotective effects involves the inhibition of LIMK2, which in turn modulates the activity of cofilin, a key protein in actin dynamics.[3]
The experimental workflow for evaluating the neuroprotective effects of this compound is a multi-step process that involves stroke induction, treatment, and subsequent analysis.
Discussion and Future Directions
The preclinical data strongly suggest that this compound has neuroprotective potential in the context of ischemic stroke.[1][2] The mechanism is believed to be centered on the inhibition of LIMK2, which plays a crucial role in the regulation of actin dynamics and neuronal apoptosis.[3][4] However, it is important to note that some studies have raised questions about the specificity of this compound for LIMK2, with findings suggesting it may not directly inhibit LIMK1 or LIMK2 in certain assays.[5] Further research is warranted to fully elucidate its precise molecular targets and to explore its efficacy in other stroke models.
The promising results from the photothrombotic stroke model provide a solid foundation for continued investigation into this compound and other LIMK inhibitors as a novel therapeutic strategy for stroke. Future studies should focus on dose-response relationships, the therapeutic window for administration, and long-term functional outcomes to further validate its potential for clinical translation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LIM kinase inhibitor this compound protects mouse brain from photothrombotic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cofilin Inhibition by Limk1 Reduces Rod Formation and Cell Apoptosis after Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
T56-LIMKi: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of T56-LIMKi, a novel and selective inhibitor of LIM kinase 2 (LIMK2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
LIM kinases (LIMKs) are key regulators of actin cytoskeleton dynamics, playing a crucial role in cell motility, proliferation, and invasion. The two isoforms, LIMK1 and LIMK2, phosphorylate and inactivate cofilin, an actin-depolymerizing factor. Dysregulation of LIMK activity is implicated in the pathology of various diseases, including cancer. This compound, also known as T5601640, emerged from computational and biochemical approaches as a potent and selective inhibitor of LIMK2, showing promise as a therapeutic agent, particularly in cancers with overactivated LIMK2 signaling pathways.[1][2]
Discovery and Specificity
This compound was identified through a combination of computational analysis of protein structures and classical biochemistry techniques.[1] A key characteristic of this inhibitor is its high specificity for LIMK2 with little to no cross-reactivity against LIMK1.[1] This selectivity was demonstrated in studies using HeLa cells engineered to overexpress either LIMK1 or LIMK2. Treatment with this compound resulted in a significant reduction of phosphorylated cofilin (p-cofilin) only in the cells overexpressing LIMK2.[1][3]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of LIMK2.[4] This inhibition prevents the phosphorylation of its primary substrate, cofilin.[1] Active, non-phosphorylated cofilin promotes the depolymerization of actin filaments, leading to alterations in the cytoskeleton.[2] The disruption of actin dynamics, in turn, inhibits key cellular processes involved in cancer progression, such as cell migration, invasion, and proliferation.[2][5]
The activity of LIMK2 is regulated by upstream signaling pathways, most notably the RhoA-ROCK pathway.[1] this compound's inhibitory action is situated downstream of RhoA and ROCK, directly targeting LIMK2.[1]
References
- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | LIM Kinase | TargetMol [targetmol.com]
T56-LIMKi in NF1-Deficient Cells: A Technical Overview of its Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the activity of T56-LIMKi, a novel LIM kinase (LIMK) inhibitor, in the context of Neurofibromatosis Type 1 (NF1) deficiency. Loss of the NF1 tumor suppressor gene leads to hyperactivation of Ras and downstream signaling pathways, contributing to tumor development. Recent research has identified the LIMK pathway as a critical, Ras-independent signaling axis that is also dysregulated by NF1 loss, presenting a new therapeutic target. This compound has emerged as a promising agent that specifically targets this pathway, demonstrating significant anti-proliferative and anti-migratory effects in NF1-depleted preclinical models.
Core Findings: this compound Attenuates Malignant Phenotypes in NF1-Depleted Cells
Neurofibromin, the protein product of the NF1 gene, regulates the activity of LIMK1 and LIMK2 through multiple pathways.[1] Its absence leads to hyperactivation of these kinases, which in turn phosphorylate and inactivate their primary substrate, the actin-depolymerizing factor cofilin.[1] This results in the stabilization of actin stress fibers, promoting cell proliferation, migration, and survival—hallmarks of cancer.[1][2]
The compound this compound, identified through computational modeling, acts as a specific inhibitor of LIMK, with a preference for LIMK2.[1][3] In NF1-depleted mouse embryonic fibroblasts (NF1-/- MEFs), this compound has been shown to effectively inhibit key cellular processes associated with malignancy.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in NF1-deficient cells.
| Assay | Cell Line | Treatment | Concentration | Observed Effect | Significance | Reference |
| Cell Proliferation | NF1-/- MEFs | This compound | 10-100 µM | Dose-dependent inhibition of cell growth over 5 days. | P < 0.01, P < 0.001 | [4] |
| Stress Fiber Formation | NF1-/- MEFs | This compound | 50 µM | 26% ± 7.7% reduction in cells exhibiting stress fibers. | P < 0.05 | [4] |
| Cofilin Phosphorylation | NF1-/- MEFs | This compound | 10-100 µM | Dose-dependent reduction in p-cofilin levels after 2 hours. | Not specified | [4][5] |
| Anchorage-Independent Growth | NF1-/- MEFs | This compound | Not specified | Inhibition of colony formation in soft agar. | Not specified | [1][4] |
| Cell Migration | NF1-/- MEFs | This compound | Not specified | Inhibition of cell migration. | Not specified | [1][4] |
| Combination Therapy | Cell Line | Treatments | Effect | Reference |
| Cell Proliferation & Stress Fiber Formation | NF1-/- MEFs | This compound and FTS (Ras inhibitor) | Synergistic inhibition. | [1][4] |
Signaling Pathways and Drug Action
The loss of NF1 creates a complex signaling dysregulation. This compound targets a specific node in this network, offering a distinct advantage, particularly for combination therapies.
Caption: NF1 negatively regulates Rho/Rac pathways that activate LIMK1/2. This compound inhibits LIMK2, preventing cofilin phosphorylation and subsequent malignant cell behaviors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are synthesized from the described experiments.[4][5]
Cell Culture and Proliferation Assay
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) with homozygous deletion of NF1 (NF1-/-) and wild-type counterparts.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Proliferation Assay:
-
Seed NF1-/- MEFs in 96-well plates at a density of 2 x 10³ cells/well.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) or 0.1% DMSO as a vehicle control.
-
Incubate for the desired period (e.g., 5 days).
-
Assess cell viability daily or at the endpoint using a colorimetric assay such as MTS (e.g., CellTiter 96 AQueous One Solution) according to the manufacturer's instructions, or by direct cell counting with a hemocytometer.
-
Western Blotting for Cofilin Phosphorylation
-
Protocol:
-
Plate NF1-/- MEFs and allow them to adhere.
-
Serum starve the cells for 24 hours to synchronize them and reduce basal signaling.
-
Treat cells with the desired concentrations of this compound for a short duration (e.g., 2 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Primary Antibody: anti-phospho-cofilin (Ser3).
-
Loading Control: anti-total cofilin or anti-β-tubulin.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Actin Stress Fiber Staining
-
Protocol:
-
Seed NF1-/- MEFs on glass coverslips in 6-well plates (e.g., 2.5 x 10⁴ cells/well).
-
After 24 hours, replace the medium with low-serum medium (0.5% FCS) containing this compound (e.g., 50 µM) or DMSO.
-
Incubate for 24 hours.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain F-actin with rhodamine-labeled phalloidin for 30-60 minutes at room temperature in the dark.
-
Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize using fluorescence microscopy and quantify the percentage of cells with prominent stress fibers.
-
Caption: General experimental workflow for assessing this compound activity in NF1-/- cells, from cell culture to data analysis.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy for NF1-associated tumors by inhibiting the LIMK pathway, which is dysregulated independently of the canonical Ras pathway. The synergistic effect observed when combining this compound with a Ras inhibitor highlights the potential for multi-targeted therapies to overcome resistance and improve outcomes in NF1-related malignancies.[1][4] Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic window and efficacy of this compound, both as a monotherapy and in combination with other targeted agents.[1]
References
- 1. Targeting LIM kinase in cancer and neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Domain Kinases as Potential Therapeutic Targets for Neurofibromatosis Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling the T56-LIMKi Enigma: A Technical Guide to the Conflicting Data
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive technical guide released today delves into the scientific controversy surrounding T56-LIMKi, a molecule once heralded as a promising selective inhibitor of LIM kinase 2 (LIMK2). This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the conflicting preclinical data, aiming to foster a clearer understanding of the molecule's true biological activity.
The controversy stems from a stark contradiction in the scientific literature. Initial studies, spearheaded by Wolfson et al., positioned this compound as a specific inhibitor of LIMK2, a kinase implicated in cancer progression, demonstrating its ability to block the phosphorylation of cofilin and inhibit tumor growth in cellular and xenograft models. However, a subsequent and comprehensive analysis by Scott et al. directly challenged these findings, reporting that this compound exhibited no inhibitory activity against either LIMK1 or LIMK2 in their biochemical and cellular assays.
This in-depth guide meticulously presents the quantitative data from these opposing studies in structured tables for direct comparison. It also provides detailed experimental protocols for the key assays cited, allowing researchers to critically evaluate the methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear, logical representation of the scientific arguments.
The Initial Promise: Selective LIMK2 Inhibition
Early research published in 2014 described this compound as a novel and specific inhibitor of LIMK2.[1] These studies reported that this compound effectively decreased levels of phosphorylated cofilin (p-cofilin), a downstream target of LIMK2, and consequently inhibited the growth of various cancer cell lines, including pancreatic cancer, glioma, and schwannoma.[1] The most significant in-vitro effect was observed in the Panc-1 pancreatic cancer cell line.[1] In a mouse xenograft model using Panc-1 cells, this compound was reported to reduce tumor size and p-cofilin levels in the tumors, suggesting its potential as a therapeutic agent.[1]
The proposed mechanism centered on the RhoA-ROCK-LIMK2 signaling pathway.[1][2] Experiments using the ROCK inhibitor Y-27632 suggested that this compound acts on this same pathway to inhibit cofilin phosphorylation.[1][2]
A Challenging Counter-Narrative: Lack of Efficacy
In 2022, a comparative analysis of small-molecule LIMK1/2 inhibitors published in the Journal of Medicinal Chemistry presented conflicting evidence.[3] This study, conducted by Scott and colleagues, reported that this compound demonstrated no inhibitory activity against either LIMK1 or LIMK2, or their activated, phosphorylated forms.[3] Furthermore, the compound failed to show any cellular activity against either enzyme in a NanoBRET assay and did not influence p-cofilin levels in SH-SY5Y cells.[3] These findings led the authors to conclude that this compound should not be utilized as a tool for studying LIMK kinases.[3]
Quantitative Data Head-to-Head
To facilitate a clear comparison, the key quantitative findings from the conflicting studies are summarized below.
Table 1: In Vitro Inhibition of Cancer Cell Growth (IC50 Values)
| Cell Line | Cancer Type | Reported IC50 (Wolfson et al., 2014)[1] |
| Panc-1 | Pancreatic | 35.2 ± 5 µM |
| U87 | Glioma | 7.4 ± 7 µM |
| ST88-14 | Schwannoma | 18.3 ± 5 µM |
| A549 | Lung | > 90 µM |
Note: Scott et al. (2022) did not report IC50 values for cell growth inhibition as they found no direct inhibition of LIMK1/2.
Table 2: Inhibition of Cofilin Phosphorylation
| Cell Line / Condition | Treatment | Reported Inhibition (Wolfson et al., 2014) | Reported Inhibition (Scott et al., 2022) |
| Panc-1 cells | 50 µM this compound | 46% ± 10% decrease in p-cofilin[1] | Not Assessed |
| NF1-/- MEFs | 10-50 µM this compound | Dose-dependent decrease in p-cofilin (IC50 ~30 µM)[4] | Not Assessed |
| Panc-1 Xenograft Tumors | 60 mg/kg this compound | 25% ± 10.8% decrease in p-cofilin[1] | Not Assessed |
| SH-SY5Y cells | This compound | Not Assessed | Failed to influence p-cofilin levels[3] |
Table 3: Direct Kinase Inhibition Assays
| Kinase | Assay Type (Scott et al., 2022) | Result (Scott et al., 2022)[3] |
| LIMK1 | RapidFire | No inhibitory activity |
| LIMK2 | RapidFire | No inhibitory activity |
| pLIMK1 | RapidFire | No inhibitory activity |
| pLIMK2 | RapidFire | No inhibitory activity |
| LIMK1 | NanoBRET | No cellular activity |
| LIMK2 | NanoBRET | No cellular activity |
Deconstructing the Methodologies
The discrepancy in findings may potentially be attributed to differences in experimental protocols. Below are detailed methodologies from the key studies.
Experimental Protocols from Wolfson et al., 2014
-
Cell Culture and Proliferation Assay: Cancer cell lines were grown in appropriate media. For proliferation assays, cells were seeded and treated with varying concentrations of this compound or DMSO as a control. After 6 days, cells were directly counted to determine the IC50 values.[5]
-
Western Blotting for p-cofilin: Cells were starved for 24 hours and then treated with this compound for 2 hours. Cell lysates were then subjected to SDS-PAGE and immunoblotted with antibodies against p-cofilin and a loading control (e.g., β-tubulin).[2]
-
Panc-1 Xenograft Model: Panc-1 cells were injected into nude mice. Once tumors reached a certain volume, mice were treated orally with this compound (30 or 60 mg/kg) or a vehicle control daily. Tumor volumes were measured over 35 days.[6] At the end of the study, tumors were excised, weighed, and homogenized for Western blot analysis of p-cofilin levels.[1]
Experimental Protocols from Scott et al., 2022
-
RapidFire Mass Spectrometry Kinase Assay: Recombinant LIMK1 and LIMK2 (both unphosphorylated and PAK-phosphorylated) were used. The assay measured the conversion of a peptide substrate to its phosphorylated form by the kinase in the presence of ATP and the test compound (this compound).[3]
-
NanoBRET Target Engagement Assay: This cellular assay measures the binding of a test compound to a target protein (LIMK1 or LIMK2) in live cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged kinase and a fluorescent tracer.[3]
-
AlphaLISA p-cofilin Assay: SH-SY5Y cells were treated with the test compound. The levels of phosphorylated cofilin in the cell lysates were quantified using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit.[3]
Visualizing the Discrepancy
To better understand the proposed mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
T56-LIMKi: A Technical Guide for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective LIMK2 inhibitor, T56-LIMKi, for use in in vitro cancer cell line studies. It covers the mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for key assays.
Introduction
This compound is a selective inhibitor of LIM domain kinase 2 (LIMK2), a key regulator of actin cytoskeleton dynamics.[1][2] LIMK2 phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[1] In many cancers, the overexpression or overactivation of LIMK2 contributes to tumor cell migration, invasion, and proliferation.[1][2] this compound offers a targeted approach to disrupt these processes by inhibiting LIMK2, leading to a decrease in phosphorylated cofilin (p-cofilin), actin filament severance, and subsequent inhibition of cancer cell growth and motility.[1][3] This guide details its application in relevant cancer cell line models.
Mechanism of Action: The RhoA-ROCK-LIMK2-Cofilin Pathway
This compound exerts its effects by targeting a critical signaling pathway that governs actin dynamics. The primary pathway implicated is the RhoA-ROCK-LIMK2 cascade.[1][4] RhoA, a small GTPase, activates Rho-associated kinase (ROCK), which in turn phosphorylates and activates LIMK2.[1] Activated LIMK2 then phosphorylates cofilin at Serine 3, rendering it inactive.[1] This inactivation of cofilin prevents the depolymerization of actin filaments, leading to an accumulation of F-actin and the formation of stress fibers, which are crucial for cell motility and invasion.[3]
This compound selectively inhibits LIMK2, thereby preventing the phosphorylation of cofilin.[1][4] This leads to an increase in active, dephosphorylated cofilin, which promotes the severance of actin filaments.[3] The resulting disruption of the actin cytoskeleton underlies the inhibitory effects of this compound on cancer cell proliferation, migration, and anchorage-independent growth.[3][5]
Figure 1: this compound Signaling Pathway.
Quantitative Data: In Vitro Efficacy
The inhibitory activity of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 35.2 | [3][5] |
| U87 | Glioblastoma | 7.4 | [1][3] |
| ST88-14 | Schwannoma | 18.3 | [1][3] |
| A549 | Lung Cancer | 90 | [1][3] |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 | [6][7] |
Experimental Protocols
Detailed protocols for key in vitro assays to evaluate the efficacy of this compound are provided below.
Cell Culture
Standard cell culture conditions for the cell lines mentioned in this guide are as follows:
-
Panc-1 (Pancreatic Carcinoma):
-
Growth Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]
-
Subculturing: Passage cells at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium.[8] A subcultivation ratio of 1:2 to 1:4 is recommended.[8] Renew medium every 2-3 days.[8]
-
-
U87 MG (Glioblastoma):
-
ST88-14 (Malignant Peripheral Nerve Sheath Tumor):
-
A549 (Non-small Cell Lung Carcinoma):
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: MTT Cell Viability Assay Workflow.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0-100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for the desired duration (e.g., 6 days).[11]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-Cofilin
This technique is used to detect the levels of phosphorylated cofilin, the direct target of the LIMK2 pathway.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-cofilin (Ser3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total cofilin or a housekeeping protein like GAPDH or β-actin.[13]
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Figure 3: Soft Agar Assay Workflow.
Methodology:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of cancer cells (e.g., 5,000 cells/well) and the desired concentrations of this compound.
-
Carefully overlay the top agar/cell mixture onto the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with complete medium containing this compound every 3-4 days.
-
After the incubation period, stain the colonies with 0.005% crystal violet.[5]
-
Count the number of colonies using a microscope.
Conclusion
This compound is a valuable tool for the in vitro investigation of cancer cell lines where the LIMK2 signaling pathway is implicated in disease progression. Its selectivity for LIMK2 allows for targeted studies of the role of actin cytoskeleton dynamics in cancer cell proliferation, migration, and transformation. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. A549 Cell Subculture Protocol [a549.com]
- 3. encodeproject.org [encodeproject.org]
- 4. nanopartikel.info [nanopartikel.info]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. reprocell.com [reprocell.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. elabscience.com [elabscience.com]
- 9. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 10. Ex vivo to in vivo model of malignant peripheral nerve sheath tumors for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4.6. Cell Viability Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
T56-LIMKi: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of T56-LIMKi, a selective inhibitor of LIM domain kinase 2 (LIMK2), in mouse models. The following protocols are based on preclinical studies evaluating the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.
Mechanism of Action
This compound is a specific inhibitor of LIMK2, a serine/threonine kinase that plays a crucial role in the regulation of actin cytoskeletal dynamics.[1][2] LIMK2 phosphorylates and inactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents the phosphorylation of cofilin, leading to increased cofilin activity, actin filament severance, and subsequent disruption of the actin cytoskeleton.[1][3] This mechanism underlies the observed inhibition of tumor cell migration, growth, and anchorage-independent colony formation.[3] The signaling cascade leading to LIMK2 activation often involves the RhoA-ROCK pathway.[1]
Data Presentation
In Vivo Dosage and Efficacy in Panc-1 Xenograft Model
| Parameter | Details | Reference |
| Mouse Strain | Nude mice | [1] |
| Tumor Model | Subcutaneous xenograft of Panc-1 human pancreatic cancer cells (5x10^6 cells) | [1][4] |
| Treatment Groups | 1. Vehicle Control (0.5% CMC) 2. This compound (30 mg/kg) 3. This compound (60 mg/kg) | [1][4] |
| Administration | Daily oral gavage | [1][4] |
| Treatment Duration | 35 days | [1][4] |
| Efficacy Readout | Tumor volume and weight | [1][4] |
| Key Finding | This compound at 60 mg/kg significantly decreased tumor volume compared to the control group. In some cases, tumors completely disappeared after 35 days of treatment. | [4][5] |
| Biomarker | Reduced levels of phosphorylated cofilin (p-cofilin) in tumor homogenates from the 60 mg/kg treatment group. | [1][4] |
In Vivo Toxicity Evaluation
| Parameter | Details | Reference |
| Mouse Strain | Nude mice | [1] |
| Dosage Range | Single oral administration of 20, 40, 60, 80, or 100 mg/kg | [1][4] |
| Observation Period | 2 weeks | [1][4] |
| Toxicity Indicators | Body weight loss, mortality | [1][4] |
| Key Finding | No signs of toxicity, including no weight loss or mortality, were observed at any of the tested doses. | [1][5] |
Experimental Protocols
Preparation of this compound for Oral Administration
Due to its poor solubility, this compound should be administered as a suspension.[1]
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
-
This compound Suspension: Weigh the required amount of this compound powder and suspend it in the 0.5% CMC vehicle to achieve the desired final concentrations (e.g., 3 mg/mL for a 30 mg/kg dose assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or stirring prior to each administration. It is recommended to prepare the formulation fresh daily.[3]
Panc-1 Xenograft Mouse Model and Treatment
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model and subsequent treatment with this compound.
-
Cell Culture: Culture Panc-1 cells in appropriate media and conditions until a sufficient number of cells are obtained for implantation.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation:
-
Harvest and resuspend Panc-1 cells in a suitable medium (e.g., sterile PBS) at a concentration of 5x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5x10^6 cells) into the right flank of each mouse.[1]
-
-
Tumor Growth and Group Assignment:
-
Treatment Administration:
-
Monitoring and Efficacy Evaluation:
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
For biomarker analysis, tumors can be homogenized for subsequent immunoblotting to determine the levels of phosphorylated cofilin (p-cofilin) and total cofilin.[1][4] A 25% reduction in p-cofilin levels has been reported in the 60 mg/kg treatment group.[4][5]
-
Acute Toxicity Study
This protocol is designed to assess the short-term toxicity of this compound.
-
Animal Model: Use healthy mice of the desired strain.
-
Dose Groups: Establish several dose groups (e.g., 20, 40, 60, 80, and 100 mg/kg) and a vehicle control group.[1][4]
-
Administration: Administer a single dose of this compound or vehicle via oral gavage.[1][5]
-
Observation:
References
Application Notes: T56-LIMKi IC50 Values in Panc-1 and U87 Cells
These application notes provide detailed information on the half-maximal inhibitory concentration (IC50) values of T56-LIMKi in the human pancreatic cancer cell line Panc-1 and the human glioblastoma cell line U87. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and cell biology.
Introduction to this compound
This compound is a selective inhibitor of LIM kinase 2 (LIMK2), a key regulator of actin cytoskeleton dynamics.[1][2][3] LIMK2 phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1] By inhibiting LIMK2, this compound reduces the levels of phosphorylated cofilin, which in turn inhibits the growth and proliferation of various cancer cell lines.[1][2] This inhibitor has shown potential as a therapeutic agent for cancers characterized by the over-activation of LIMK2 or its upstream signaling pathways, such as pancreatic cancer and glioma.[1][4]
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in Panc-1 and U87 cells. The IC50 value represents the concentration of the inhibitor required to reduce the cell growth by 50%.
| Cell Line | Cancer Type | IC50 Value (µM) |
| Panc-1 | Pancreatic Cancer | 35.2 ± 5[1][4] |
| U87 | Glioblastoma | 7.4 ± 7[1][4] |
Experimental Protocols
The following is a detailed protocol for determining the IC50 values of this compound in Panc-1 and U87 cells based on the cited literature.
Protocol: Cell Growth Inhibition Assay by Direct Cell Counting
1. Materials:
- Panc-1 or U87 cells
- Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
- This compound (stock solution in DMSO)
- DMSO (vehicle control)
- Multi-well cell culture plates (e.g., 24-well plates)
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Incubator (37°C, 5% CO2)
2. Procedure:
- Cell Seeding:
- Culture Panc-1 or U87 cells in T-75 flasks until they reach 70-80% confluency.
- Trypsinize the cells, resuspend them in complete growth medium, and perform a cell count.
- Seed the cells in 24-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight in the incubator.
- This compound Treatment:
- Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should span a range that is expected to encompass the IC50 value (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM).
- Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1% DMSO).[4]
- Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
- Each concentration should be tested in triplicate.
- Incubation:
- Cell Counting:
- After the 6-day incubation period, visually inspect the cells under a microscope.
- Remove the medium from each well and wash with PBS.
- Add trypsin to each well and incubate until the cells detach.
- Resuspend the cells in complete growth medium and collect the cell suspension.
- Determine the cell number for each well using a hemocytometer or an automated cell counter.
- Data Analysis:
- Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.
- Plot the percentage of growth inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
This compound Signaling Pathway
Caption: this compound inhibits the RhoA-ROCK-LIMK2 pathway.
References
T56-LIMKi: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of T56-LIMKi, a selective inhibitor of LIM domain kinase 2 (LIMK2).
This compound is a valuable tool for investigating the roles of LIMK2 in various cellular processes, including cytoskeletal dynamics, cell motility, and oncogenesis. It has been shown to inhibit the growth of various cancer cell lines by decreasing the phosphorylation of cofilin, a key substrate of LIMK2.[1][2]
Solubility and Preparation
Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The solubility of this compound can vary depending on the solvent and the specific batch of the compound.
Solubility Data
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 2.5 mg/mL (6.42 mM) | Clear solution. | [1] |
| DMSO | 78 mg/mL (200.34 mM) | Use fresh, moisture-free DMSO. | [3][4] |
| DMSO | 20 mg/mL | Clear solution. | |
| Water | Insoluble | - | [3][4] |
| Ethanol | Insoluble | - | [3] |
| Ethanol | 3 mg/mL | - | [4] |
| Corn oil | Working solution from DMSO stock | For in vivo use. Prepare fresh daily. | [1] |
| 0.5% Carboxymethylcellulose (CMC) | Working suspension | For in vivo oral administration. | [1][3] |
Stock Solution Preparation (DMSO)
For in vitro experiments, a stock solution in high-quality, anhydrous DMSO is recommended.
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of fresh DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to use the solution within one year when stored at -20°C and within two years at -80°C.[1]
Experimental Protocols
In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
This compound DMSO stock solution
-
Appropriate cell culture medium
-
Cultured cells of interest
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Thaw the this compound DMSO stock solution and dilute it to the final desired concentration in pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 2 to 6 days).[2][5][6][7][8]
-
Proceed with downstream analysis, such as cell viability assays, western blotting for p-cofilin, or migration assays.
IC50 Values in Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) |
| ST88-14 | Schwannoma | 18.3 |
| U87 | Glioblastoma | 7.4 |
| Panc-1 | Pancreatic Cancer | 35.2 |
| A549 | Lung Cancer | 90 |
| NF1-/- MEFs | - | 30 |
Data compiled from multiple sources.[1][2][9]
In Vivo Animal Studies
This compound can be administered to animal models to study its in vivo efficacy.
Vehicle Preparation:
-
For oral gavage: this compound can be dissolved in a 0.5% carboxymethylcellulose (CMC) solution.[1][10]
-
Alternative formulation: A stock solution in DMSO can be diluted in corn oil.[1]
Administration Protocol (Mouse Xenograft Model):
-
Prepare the this compound formulation fresh on the day of use.[1][11]
-
For oral administration, a typical dosage is 30 or 60 mg/kg, administered daily.[1][6]
-
Treatment can be initiated once tumors are established (e.g., 7 days after cell implantation).[1][10]
-
Monitor tumor volume and animal weight regularly.[2]
-
At the end of the study, tumors can be excised for further analysis, such as determining p-cofilin levels.[2]
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of LIMK2.[2][4] It exhibits little to no cross-reactivity with LIMK1.[2] The primary mechanism of action involves the inhibition of cofilin phosphorylation.[2] This leads to the disassembly of actin stress fibers and inhibits tumor cell migration and growth. This compound acts via the RhoA-ROCK-LIMK2 signaling pathway.[2][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for T56-LIMKi in Anchorage-Independent Growth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of metastatic cancer cells. The ability of cells to proliferate without attachment to a solid substrate is crucial for tumor growth and dissemination. The LIM kinase (LIMK) family of proteins, particularly LIMK2, plays a pivotal role in regulating actin dynamics, a process fundamental to cell motility, invasion, and anchorage-independent growth.[1][2] T56-LIMKi is a selective inhibitor of LIMK2, demonstrating efficacy in blocking the phosphorylation of cofilin, a key substrate of LIMK.[3][4][5] This inhibition leads to the severing of actin filaments, thereby impeding cancer cell proliferation, migration, and colony formation in soft agar assays.[3][6] These application notes provide detailed protocols for utilizing this compound in anchorage-independent growth assays and summarize its effects on various cancer cell lines.
Mechanism of Action
This compound is a selective inhibitor of LIMK2.[5] The LIMK signaling pathway is a critical regulator of the actin cytoskeleton. Upstream signals from Rho family GTPases, such as RhoA, Rac, and Cdc42, activate kinases like ROCK and PAK, which in turn phosphorylate and activate LIMK1 and LIMK2.[1] Activated LIMK then phosphorylates cofilin, inactivating its actin-depolymerizing activity.[7] This leads to the stabilization of F-actin and the formation of stress fibers, promoting cell motility and invasion.[8] this compound specifically targets LIMK2, preventing the phosphorylation of cofilin and leading to increased actin filament disassembly.[3][4] This disruption of the actin cytoskeleton underlies the inhibitory effects of this compound on cancer cell proliferation and anchorage-independent growth.[3][9]
Caption: this compound inhibits LIMK2, preventing cofilin phosphorylation and promoting actin severing.
Data Presentation
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, with IC50 values indicating its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 35.2 | [3][6] |
| U87 | Glioblastoma | 7.4 | [3][6] |
| ST88-14 | Schwannoma | 18.3 | [3][6] |
| A549 | Lung Cancer | 90 | [3][6] |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 | [3][8] |
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This protocol outlines the procedure for assessing the effect of this compound on the anchorage-independent growth of cancer cells using a soft agar assay.[10]
Materials:
-
This compound (dissolved in DMSO)[6]
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Agarose (DNA grade)
-
Sterile 6-well plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water baths (40°C and 56°C)
-
Microscope
-
Crystal Violet solution (0.005%)[10]
Protocol Workflow:
Caption: Workflow for the soft agar anchorage-independent growth assay.
Detailed Procedure:
-
Preparation of Agar Layers:
-
Base Agar (1.2%): Prepare a 1.2% agarose solution in sterile water and autoclave. Cool to 40°C in a water bath. Mix equal volumes of the 1.2% agarose with 2x complete medium (containing 20% FBS) to obtain a final concentration of 0.6% agarose in 1x medium.
-
Top Agar (0.7%): Prepare a 0.7% agarose solution in sterile water and autoclave. Cool to 40°C in a water bath.
-
-
Cell Preparation:
-
Harvest cells and perform a cell count to determine the cell density.
-
Prepare a single-cell suspension in complete medium.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO).
-
Incubate the desired number of cells with the different concentrations of this compound or vehicle for a predetermined time (e.g., 2 hours).
-
-
Plating:
-
Base Layer: Add 1.5 mL of the 0.6% base agar medium to each well of a 6-well plate. Allow it to solidify at room temperature in a sterile hood.[11]
-
Top Layer: Mix the pre-treated cell suspension with the 0.7% top agarose solution (at 40°C) and complete medium to achieve a final agarose concentration of 0.35% and the desired cell density (e.g., 5,000 - 10,000 cells/well). The final concentration of this compound should be maintained.
-
Quickly and carefully layer 1.5 mL of the cell-agar mixture on top of the solidified base layer.
-
-
Incubation and Maintenance:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-4 weeks.
-
Feed the cells twice a week by adding 100-200 µL of complete medium containing the respective concentrations of this compound or vehicle to the top of the agar.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies by adding 200 µL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.[12]
-
Wash the wells gently with PBS.
-
Capture images of the wells using a microscope or a gel documentation system.
-
Count the number and measure the size of the colonies. A colony is typically defined as a cluster of more than 50 cells.
-
Conclusion
This compound is a valuable tool for investigating the role of LIMK2 in cancer cell biology. Its specific inhibition of LIMK2 provides a means to dissect the signaling pathways that govern anchorage-independent growth. The protocols provided herein offer a standardized approach to assess the efficacy of this compound in preclinical cancer models, aiding in the development of novel therapeutic strategies targeting metastasis.
References
- 1. Lim kinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | LIM Kinase | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Soft–Agar colony Formation Assay [bio-protocol.org]
- 12. jove.com [jove.com]
T56-LIMKi: Application Notes and Protocols for Live-Cell Imaging of Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and intricate network of filaments crucial for a multitude of cellular processes, including cell motility, morphogenesis, and intracellular transport. The dynamic nature of actin is tightly regulated by a host of actin-binding proteins. Among the key regulators are the LIM kinases (LIMK1 and LIMK2), which play a pivotal role in controlling actin filament dynamics through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1][2][3] This phosphorylation prevents cofilin from severing actin filaments, leading to an accumulation of filamentous actin (F-actin) and stabilization of the actin cytoskeleton.[2][4]
T56-LIMKi is a potent and selective small molecule inhibitor of LIMK2.[5][6] Its ability to modulate the LIMK2-cofilin signaling axis makes it an invaluable tool for studying the nuanced roles of actin dynamics in various cellular contexts. By inhibiting LIMK2, this compound leads to an increase in active, non-phosphorylated cofilin, which in turn promotes the disassembly of actin filaments. This perturbation of actin dynamics provides a powerful method to investigate the consequences of a more dynamic actin cytoskeleton on cellular functions. These application notes provide a comprehensive guide to utilizing this compound for the live-cell imaging of actin dynamics, offering detailed protocols and expected outcomes for researchers in cell biology and drug development.
Mechanism of Action
This compound selectively targets the ATP-binding pocket of LIMK2, inhibiting its kinase activity. This prevents the phosphorylation of cofilin at its Serine-3 residue. Unphosphorylated cofilin is active and severs F-actin, leading to an increase in the pool of actin monomers (G-actin) and a net disassembly of actin stress fibers and other F-actin structures. This targeted disruption allows for the precise investigation of cellular processes that are dependent on rapid actin turnover.
References
- 1. This compound | LIM Kinase | TargetMol [targetmol.com]
- 2. Live Cell Imaging of F-actin Dynamics via Fluorescent Speckle Microscopy (FSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Through the Looking Glass: Time-lapse Microscopy and Longitudinal Tracking of Single Cells to Study Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Notes: T56-LIMKi in Cancer Cell Line Research
Introduction
T56-LIMKi is a novel, selective small molecule inhibitor of LIM kinase 2 (LIMK2), with minimal cross-reactivity against LIMK1.[1][2] LIMK1 and LIMK2 are key regulators of actin cytoskeleton dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1] In various cancers, including pancreatic, glioma, and schwannoma, LIMK2 is often over-activated, contributing to tumor growth, invasion, and metastasis.[1][3] this compound presents a valuable tool for investigating the role of the LIMK2 signaling pathway in cancer progression and for preclinical assessment of LIMK2 inhibition as a therapeutic strategy.
Mechanism of Action
This compound specifically targets the ATP-binding site of LIMK2, preventing the phosphorylation of its primary substrate, cofilin.[2][4] This leads to an increase in active, non-phosphorylated cofilin, which promotes the severance and depolymerization of actin filaments.[2][5] The resulting disruption of the actin cytoskeleton inhibits critical cellular processes involved in cancer malignancy, such as cell migration, invasion, and proliferation.[2][5] The inhibitor has been shown to be effective in cancer cells characterized by LIMK2 over-activation or the over-activation of its upstream signaling pathways, such as RhoA-ROCK.[1][3]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cancer cell lines.
Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound
| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) |
| U87 | Glioblastoma | 6 days | 7.4 ± 7 |
| ST88-14 | Schwannoma | 6 days | 18.3 ± 5 |
| Panc-1 | Pancreatic Cancer | 6 days | 35.2 ± 5 |
| A549 | Lung Cancer | 6 days | 90 ± 14 |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 5 days | 30 |
Data compiled from references:[1][5][6][7][8]
Table 2: In Vitro Inhibition of Cofilin Phosphorylation by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration | Outcome |
| HeLa (LIMK2 overexpressing) | 50 | 2 hours | Significant decrease in p-cofilin levels |
| HeLa (LIMK1 overexpressing) | 50 | 2 hours | No significant inhibition of p-cofilin |
| Panc-1 | 50 | 2 hours | 46% ± 10% decrease in p-cofilin |
| NF1-/- MEFs | 10-50 | 2 hours | Dose-dependent reduction in p-cofilin (IC50 ≈ 30 µM) |
Data compiled from references:[1][4][5][6]
Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Animal Model | Tumor Cell Line | Dosage and Administration | Treatment Duration | Key Results |
| Nude Mice | Panc-1 | 30 or 60 mg/kg, daily oral gavage | 35 days | Dose-dependent decrease in tumor volume. At 60 mg/kg, a 25% ± 10.8% reduction in p-cofilin levels in tumor homogenates was observed.[1][4] |
Data compiled from references:[1][4][6]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound for subsequent analysis.
-
Cell Seeding: Plate cancer cells (e.g., Panc-1, U87) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that allows for logarithmic growth throughout the experiment. Culture in standard medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) by dissolving it in a suitable solvent like DMSO.[9] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Cell Treatment: After allowing the cells to adhere overnight (or for 24 hours), replace the medium with fresh medium containing the desired final concentration of this compound. For the vehicle control, add an equivalent volume of DMSO.[7]
-
Incubation: Incubate the cells for the specified treatment duration (e.g., 2 hours for signaling studies, or up to 6 days for proliferation assays).[1][7]
-
Harvesting: Following incubation, harvest the cells for downstream applications such as protein extraction for Western blotting or cell viability assays.
Protocol 2: Cell Proliferation Assay (Direct Cell Counting)
This protocol is based on the 6-day growth inhibition studies reported for this compound.[1][7]
-
Seeding: Seed cells in a 24-well or 12-well plate at a low density (e.g., 5,000-10,000 cells/well). Allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 µM to 100 µM) or vehicle (DMSO) control.
-
Incubation: Culture the cells for 6 days, ensuring the medium is changed every 2-3 days with freshly prepared this compound or vehicle.
-
Cell Counting: On day 6, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Plot cell number against this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blotting for Phospho-Cofilin (p-cofilin)
This protocol is designed to assess the effect of this compound on its direct downstream target.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum starve the cells for 24 hours to reduce basal signaling activity.[4][5]
-
Treat the starved cells with this compound (e.g., 50 µM) or vehicle for 2 hours.[4]
-
Protein Extraction: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-cofilin (Ser3), total cofilin, and a loading control (e.g., β-actin or β-tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the p-cofilin signal to total cofilin and the loading control.
Visualizations
Caption: this compound signaling pathway.
Caption: General workflow for in vitro this compound experiments.
Caption: Workflow for a Panc-1 xenograft model study.
References
- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting LIM kinase in cancer and neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncoscience.us [oncoscience.us]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound | LIM Kinase | TargetMol [targetmol.com]
Application Notes and Protocols: T56-LIMKi in HeLa Cells Overexpressing LIMK1/LIMK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin cytoskeletal dynamics.[1][2] They act by phosphorylating and inactivating cofilin, an actin-depolymerizing factor, which leads to the stabilization of actin filaments.[1][2] This function is crucial for various cellular processes, including cell migration, proliferation, and cell cycle progression.[1][3] Overexpression and dysregulation of LIMK1 and LIMK2 have been implicated in the progression and metastasis of various cancers, making them attractive targets for therapeutic intervention.[4][5] T56-LIMKi is a novel, selective inhibitor of LIMK2, demonstrating promising potential as a tool for cancer research and as a potential therapeutic agent.[6][7] These application notes provide detailed protocols for the use of this compound in HeLa cells engineered to overexpress either LIMK1 or LIMK2, allowing for the specific investigation of LIMK2-mediated signaling and cellular phenotypes.
Mechanism of Action
This compound is a cell-permeable small molecule that specifically inhibits the kinase activity of LIMK2.[6][7] It has been shown to have little to no cross-reactivity with LIMK1.[6] The primary downstream effect of LIMK2 inhibition by this compound is a decrease in the phosphorylation of cofilin.[6] This leads to an increase in the active, dephosphorylated form of cofilin, which promotes actin filament disassembly and subsequent changes in the actin cytoskeleton. These changes can impact cell morphology, migration, and proliferation.[8]
Data Summary
The following table summarizes the quantitative data from studies utilizing this compound in various cancer cell lines, including experiments with HeLa cells overexpressing LIMK1 or LIMK2.
| Cell Line | Treatment | Concentration | Time | Effect | Reference |
| HeLa (overexpressing LIMK2) | This compound | 50 µM | 2 h | Significant reduction in phospho-cofilin | [6][9][10] |
| HeLa (overexpressing LIMK1) | This compound | 50 µM | 2 h | No significant reduction in phospho-cofilin | [6][10] |
| Panc-1 (pancreatic cancer) | This compound | 50 µM | 2 h | ~50% reduction in phospho-cofilin | [6][10] |
| Panc-1 (pancreatic cancer) | This compound | - | 6 days | IC50 of 35.2 µM for cell growth inhibition | [11][12] |
| U87 (glioblastoma) | This compound | - | 6 days | IC50 of 7.4 µM for cell growth inhibition | [12] |
| ST88-14 (schwannoma) | This compound | - | 6 days | IC50 of 18.3 µM for cell growth inhibition | [12] |
| A549 (lung cancer) | This compound | - | 6 days | IC50 of 90 µM for cell growth inhibition | [11] |
Signaling Pathway
The diagram below illustrates the canonical Rho-ROCK-LIMK signaling pathway and the specific point of inhibition by this compound.
Caption: Rho-ROCK-LIMK2 signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on HeLa cells overexpressing LIMK1 or LIMK2.
Caption: Experimental workflow for this compound treatment and analysis.
Detailed Experimental Protocols
Protocol 1: Culture and Transfection of HeLa Cells
-
Cell Culture:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Transfection:
-
On the day before transfection, seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect cells with expression vectors for HA-tagged LIMK1 or LIMK2 (e.g., in a pcDNA3 vector) or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Stable Cell Line Selection:
-
48 hours post-transfection, begin selection by adding G418 (or another appropriate selection antibiotic) to the culture medium at a pre-determined optimal concentration.
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks, pick individual resistant colonies and expand them.
-
Confirm the overexpression of LIMK1 or LIMK2 in the selected clones by Western blotting using antibodies against the HA tag or the respective LIMK protein.
-
Protocol 2: this compound Treatment and Western Blot Analysis
-
Cell Seeding and Serum Starvation:
-
Seed the stable HeLa cell lines (overexpressing LIMK1, LIMK2, or empty vector control) in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Serum-starve the cells for 24 hours by replacing the growth medium with serum-free DMEM.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in serum-free DMEM to the desired final concentration (e.g., 50 µM).
-
As a vehicle control, prepare a corresponding dilution of DMSO in serum-free DMEM.
-
Treat the serum-starved cells with the this compound solution or the vehicle control for the desired duration (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-cofilin, total cofilin, HA-tag (or LIMK1/LIMK2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed the stable HeLa cell lines in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
This compound Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult the original research articles for further details. Always follow standard laboratory safety procedures.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LIMK1 and LIMK2 are important for metastatic behavior and tumor cell-induced angiogenesis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. LIM Kinases: Role in cancer cytoskeleton remodelling and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
T56-LIMKi: A Chemical Probe for Investigating LIMK2 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of T56-LIMKi, a compound reported to be a selective inhibitor of LIM Domain Kinase 2 (LIMK2). This document details its mechanism of action, summarizes its biological activity, and provides detailed protocols for its use in cell-based and in vivo experiments.
Disclaimer: Recent studies have presented conflicting evidence regarding the direct enzymatic inhibition of LIMK1 and LIMK2 by this compound. While initial reports based on cellular assays suggested LIMK2 selectivity, a 2022 comparative analysis found no direct inhibitory activity in enzymatic and biophysical assays.[1][2] Researchers should be aware of this discrepancy when designing experiments and interpreting results. This compound may act on upstream regulators of the LIMK2 pathway or have off-target effects.
Introduction to this compound
This compound is a small molecule that was initially identified through a computer-based screening approach.[3] It has been reported to selectively inhibit the function of LIMK2, a serine/threonine kinase that plays a crucial role in regulating actin dynamics through the phosphorylation and inactivation of cofilin.[4][5] Dysregulation of the LIMK2 signaling pathway is implicated in various pathologies, including cancer progression and metastasis.[4][6] this compound has been utilized as a chemical probe to explore the cellular functions of LIMK2 and to evaluate its potential as a therapeutic target.
Mechanism of Action
This compound is proposed to exert its biological effects by modulating the RhoA-ROCK-LIMK2 signaling pathway.[7][8] This pathway is a central regulator of cytoskeletal dynamics.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of this compound.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines [9][10][11][12]
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 7.4 ± 7 |
| ST88-14 | Schwannoma | 18.3 ± 5 |
| Panc-1 | Pancreatic Cancer | 35.2 ± 5 |
| A549 | Lung Cancer | 90 ± 14 |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 |
Table 2: In Vivo Efficacy of this compound in a Panc-1 Xenograft Model [7][8]
| Treatment Group | Dose (mg/kg, oral) | Tumor Volume Reduction vs. Control | Reduction in p-Cofilin Levels |
| This compound | 30 | Dose-dependent decrease | Not specified |
| This compound | 60 | Significant decrease | 25 ± 10.8% |
| Vehicle (0.5% CMC) | - | - | - |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of this compound.
Western Blot for Phosphorylated Cofilin (p-Cofilin)
This protocol is designed to assess the effect of this compound on the phosphorylation of cofilin in cultured cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA Protein Assay Kit).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibodies: Rabbit anti-p-cofilin (Ser3), Rabbit anti-cofilin, and Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-cofilin signal to total cofilin and the loading control (β-actin).
Cell Proliferation Assay (Direct Cell Counting)
This protocol measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
Trypan blue solution.
-
Hemocytometer or automated cell counter.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[14]
-
Allow the cells to attach for 24 hours.
-
Add 10 µL of this compound at various concentrations (or vehicle control) to the wells.
-
Incubate the plate for the desired duration (e.g., 6 days).
-
At the end of the incubation period, detach the cells using trypsin.
-
Resuspend the cells in a known volume of medium.
-
Mix a small aliquot of the cell suspension with trypan blue.
-
Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.
-
Calculate the IC50 value by plotting the cell number against the log of the this compound concentration.
In Vivo Panc-1 Xenograft Mouse Model
This protocol describes the evaluation of this compound's anti-tumor activity in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Athymic nude mice (6-8 weeks old).
-
Panc-1 cells.
-
Matrigel (optional).
-
This compound.
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.[7][15]
-
Oral gavage needles.
-
Calipers.
Procedure:
-
Subcutaneously inject 1-5 x 10^6 Panc-1 cells in 100-200 µL of PBS (optionally mixed with Matrigel) into the flank of each mouse.[6][16]
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation by suspending the compound in 0.5% CMC. Sonication may be required to achieve a uniform suspension.[17]
-
Administer this compound (e.g., 30 or 60 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After the designated treatment period (e.g., 35 days), euthanize the mice and excise the tumors.[7]
-
Weigh the tumors and prepare lysates for western blot analysis of p-cofilin levels as described in Protocol 4.1.
Discussion on Conflicting Data
This discrepancy suggests several possibilities:
-
This compound may not be a direct inhibitor of LIMK2 but could affect an upstream regulator of the LIMK2 pathway.
-
The compound may have off-target effects that indirectly lead to a reduction in p-cofilin levels.
-
The observed cellular effects could be specific to certain cell lines or experimental conditions.
Recommendations for Researchers:
-
When using this compound, it is advisable to include appropriate controls to validate its effects.
-
Consider using other, more extensively validated LIMK inhibitors in parallel to confirm findings.
-
Directly assess the effect of this compound on LIMK2 activity in your experimental system if possible.
-
Interpret results with caution and acknowledge the existing controversy in the literature.
By providing these detailed notes and protocols, we aim to facilitate the rigorous scientific investigation of LIMK2's role in health and disease, while also promoting a critical and informed use of the chemical probe this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 6. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. PANC-1-induced tumour growth in nude mice xenograft model in vivo [bio-protocol.org]
- 8. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | LIM Kinase | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Inhibition of LIM kinase reduces contraction and proliferation in bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regression of human pancreatic tumor xenografts in mice after a single systemic injection of recombinant vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Inconsistent results with T56-LIMKi in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the LIMK2 inhibitor, T56-LIMKi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a small molecule inhibitor that has been reported to selectively target LIM Domain Kinase 2 (LIMK2).[1] The established signaling pathway involves the inhibition of LIMK2, which in turn decreases the phosphorylation of its downstream substrate, cofilin. This leads to increased cofilin activity, promoting actin filament disassembly and ultimately inhibiting cancer cell proliferation and tumor growth.[2][3] The inhibitory action of this compound is believed to occur downstream of the RhoA-ROCK signaling pathway.[4][5]
Q2: I am observing no effect or inconsistent effects of this compound on cofilin phosphorylation and cell viability. Why might this be?
Therefore, inconsistent results could stem from:
-
Cell-line specific differences: The effect of this compound has been shown to be highly cell-line specific.[3][5] Its growth-inhibitory effects are more pronounced in cell lines with LIMK2 over-activation, such as Panc-1 (pancreatic cancer), U87 (glioblastoma), and ST88-14 (schwannoma).[5] In contrast, cell lines without LIMK2 over-activation, like A549 (lung cancer), show significantly less sensitivity.
-
Off-target effects: The possibility of this compound acting on other cellular targets cannot be ruled out and may contribute to its biological effects.[4][8]
-
Experimental conditions: Variations in experimental protocols, such as cell density, serum concentration, and treatment duration, can significantly impact the outcome.
Q3: In which cancer cell lines has this compound been reported to be effective?
This compound has demonstrated the most significant anti-proliferative effects in cancer cell lines characterized by the over-activation of LIMK2.
Troubleshooting Guide
Issue 1: No significant decrease in phosphorylated cofilin (p-cofilin) levels after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cell line does not have elevated LIMK2 activity. | Verify the LIMK2 expression and activity status in your cell line of choice. Consider using a positive control cell line known to be sensitive to this compound, such as Panc-1. |
| Suboptimal concentration or treatment duration. | Perform a dose-response and time-course experiment. Effective concentrations for inhibiting p-cofilin in sensitive cells are typically in the range of 10-50 µM for 2 hours.[3][9] |
| Antibody issues in Western blotting. | Validate your anti-p-cofilin and anti-cofilin antibodies. Ensure you are using appropriate blocking buffers and antibody dilutions. Run positive and negative controls. |
| Conflicting findings on direct LIMK inhibition. | As some studies report a lack of direct LIMK inhibition by this compound[6][7], consider the possibility that the inhibitor may not be effective in your specific experimental system. It may be beneficial to include another, well-characterized LIMK inhibitor as a comparator. |
Issue 2: Inconsistent IC50 values for cell viability/proliferation assays.
| Potential Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. Cell confluence can affect inhibitor sensitivity. |
| Differences in treatment duration. | Standardize the treatment duration. Cell proliferation assays with this compound are often conducted over several days (e.g., 5-6 days).[3][5] |
| Solvent and vehicle controls. | This compound is typically dissolved in DMSO.[1] Ensure the final DMSO concentration is consistent across all treatments and that a vehicle-only control is included. High concentrations of DMSO can be toxic to cells. |
| Cell line sensitivity. | As mentioned, the IC50 values for this compound are highly dependent on the cell line.[2][5] |
Data Summary
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| U87 | Glioblastoma | 7.4 | [2] |
| ST88-14 | Schwannoma | 18.3 | [2] |
| Panc-1 | Pancreatic Cancer | 35.2 | [2] |
| A549 | Lung Cancer | > 90 | [4][8] |
Inhibition of Cofilin Phosphorylation
| Cell Line | Treatment | % Reduction in p-cofilin | Reference |
| Panc-1 | 50 µM this compound | 46% ± 10% | |
| U87 | 50 µM this compound | 30% ± 5% | |
| ST88-14 | 50 µM this compound | 20% ± 8% | [10][8] |
| A549 | 50 µM this compound | 4% ± 4% | [10][8] |
Note: The data presented are based on published literature and may vary depending on experimental conditions.
Experimental Protocols
Western Blotting for Phospho-Cofilin
-
Cell Treatment: Seed cells and allow them to adhere overnight. Starve cells for 24 hours in a serum-free medium. Treat cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 2 hours.[3][9]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-cofilin (Ser3) and total cofilin overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-tubulin or GAPDH) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the ratio of p-cofilin to total cofilin.
Cell Proliferation Assay (e.g., Crystal Violet Assay)
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 5-6 days.[5]
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Destaining and Measurement:
-
Thoroughly wash the plates with water to remove excess stain.
-
Air dry the plates.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Reported signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 4. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncoscience.us [oncoscience.us]
T56-LIMKi off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using T56-LIMKi in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a small molecule inhibitor that has been reported as a selective inhibitor of LIM kinase 2 (LIMK2).[1][2][3] Its proposed mechanism of action is the inhibition of LIMK2, which in turn decreases the phosphorylation of cofilin.[1][3] This leads to increased cofilin activity, resulting in actin filament severance and subsequent inhibition of tumor cell migration, growth, and anchorage-independent colony formation.[1]
Q2: In which cell lines has this compound been shown to be active?
This compound has been reported to inhibit the growth of several cancer cell lines, including pancreatic cancer (Panc-1), glioma (U87), and schwannoma (ST88-14) cells.[1][4][5]
Q3: What is the reported selectivity of this compound for LIMK2 over LIMK1?
Studies have suggested that this compound is highly specific for LIMK2, with little to no cross-reactivity with LIMK1.[3][5] Experiments in HeLa cells overexpressing either LIMK1 or LIMK2 showed that this compound only inhibited cofilin phosphorylation in cells overexpressing LIMK2.[3][5]
Q4: Has the activity of this compound been independently verified?
It is important to note that a 2022 study published in the Journal of Medicinal Chemistry reported that this compound showed no inhibitory activity against either LIMK1 or LIMK2 in their in vitro biochemical and cellular NanoBRET assays.[6] This suggests that the activity of this compound may vary depending on the specific experimental conditions and assay formats used. Researchers should be aware of these conflicting findings when designing and interpreting their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No effect on cofilin phosphorylation or cell viability. | Compound inactivity: As noted in recent literature, this compound may not be active in all experimental setups.[6] | 1. Verify Compound Integrity: Ensure the compound has been stored correctly (-20°C for powder, -80°C for solvent stocks) and has not degraded.[1] 2. Use a Positive Control: Include a known, well-characterized LIMK inhibitor (e.g., BMS-5) to confirm assay validity.[3] 3. Consider Alternative Inhibitors: If the issue persists, consider using a different, more extensively validated LIMK inhibitor. |
| Inconsistent results between experiments. | Cell line variability: The effect of this compound can be cell-line specific.[4][5] | 1. Characterize LIMK2 Expression: Confirm that your cell line of interest expresses LIMK2 at a sufficient level for inhibition to have a measurable effect. 2. Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Unexpected cytotoxicity at low concentrations. | Off-target effects: Although reported to be selective for LIMK2, like many kinase inhibitors, this compound could have off-target effects, especially at higher concentrations.[7] | 1. Perform a Broad Kinase Screen: If possible, profile this compound against a panel of kinases to identify potential off-targets. 2. Titrate Concentration: Use the lowest effective concentration to minimize potential off-target effects. |
| Difficulty dissolving the compound. | Poor solubility: this compound is soluble in DMSO.[2] | 1. Use Fresh DMSO: Ensure the DMSO is not old or has absorbed moisture, which can reduce solubility.[2] 2. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of stock solutions. |
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioma | 7.4 ± 7 | [4] |
| ST88-14 | Schwannoma | 18.3 ± 5 | [4] |
| Panc-1 | Pancreatic Cancer | 35.2 ± 5 | [1][4] |
| A549 | Lung Cancer | 90 ± 14 | [8] |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 | [1] |
Note: The inhibitory activity of this compound has been contested in some studies.[6] These values should be considered as reported in the specific publications cited.
Experimental Protocols
1. Western Blot for Phospho-Cofilin
This protocol is adapted from studies investigating the effect of this compound on the LIMK2 signaling pathway.[3][5]
-
Cell Treatment: Seed cells and allow them to adhere. Starve cells for 24 hours, then treat with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-cofilin (Ser3) and total cofilin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative levels of phospho-cofilin to total cofilin.
2. Cell Proliferation Assay
This protocol is based on methods used to determine the IC50 values of this compound.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a period of 6 days.
-
Cell Counting: After the incubation period, detach the cells using trypsin and count them using a cell counter.
-
Data Analysis: Plot the cell number against the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: T56-LIMKi for Cancer Cell Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing T56-LIMKi for cancer cell inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of LIM domain kinase 2 (LIMK2).[1][2] It functions by blocking the phosphorylation of cofilin, a protein involved in actin cytoskeleton dynamics.[1][2][3] This inhibition of cofilin phosphorylation disrupts the cancer cells' ability to move, proliferate, and form colonies.[3]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated growth-inhibitory effects in various cancer cell lines, including schwannoma (ST88-14), glioblastoma (U87), and pancreatic cancer (Panc-1) cells, with IC50 values typically ranging from 7 to 35 µM.[4][5][6] It has shown significantly less effectiveness in A549 lung cancer cells, which do not exhibit over-activated LIMK2.[2][4]
Q3: What is the primary signaling pathway targeted by this compound?
A3: this compound acts on the RhoA-ROCK-LIMK2 signaling pathway.[2][4][7] By inhibiting LIMK2, it prevents the phosphorylation of cofilin, which is a downstream effector in this pathway that regulates actin filament dynamics.
Q4: How should I dissolve and store this compound?
A4: this compound can be dissolved in DMSO to prepare a stock solution.[3] For long-term storage, the stock solution should be kept at -80°C for up to one year. For shorter periods, -20°C is suitable for up to one year for powder and one year for solvent-based solutions.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant inhibition of cell proliferation observed. | 1. The cell line used may not have an over-activated LIMK2 pathway.[2][4]2. The concentration of this compound is too low.3. Incorrect experimental setup or duration. | 1. Confirm LIMK2 expression and activity in your cell line using Western blot or a kinase activity assay. Consider using a positive control cell line known to be sensitive to this compound (e.g., Panc-1, U87).2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. Refer to the IC50 values in the data table below for guidance.3. Ensure the treatment duration is sufficient (e.g., 6 days for proliferation assays) and that the cell seeding density is appropriate.[4] |
| High variability in experimental results. | 1. Inconsistent cell seeding.2. Incomplete dissolution of this compound.3. Cell culture contamination. | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent seeding protocol.2. Ensure this compound is fully dissolved in DMSO before further dilution in culture media. Sonication may be recommended.[3]3. Regularly check for signs of contamination (e.g., turbidity, pH change, microscopic examination). Use aseptic techniques throughout the experiment. |
| Observed cytotoxicity in control (DMSO-treated) cells. | 1. DMSO concentration is too high. | 1. The final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity.[4] Prepare a vehicle control with the same DMSO concentration as your highest this compound treatment. |
| Unexpected off-target effects. | 1. Although this compound is a selective LIMK2 inhibitor, off-target effects are always a possibility with kinase inhibitors.[2] | 1. To confirm that the observed phenotype is due to LIMK2 inhibition, consider performing a rescue experiment by overexpressing a this compound-resistant mutant of LIMK2. Alternatively, use a second, structurally different LIMK2 inhibitor as an orthogonal control. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| ST88-14 | Schwannoma | 18.3 ± 5 |
| U87 | Glioblastoma | 7.4 ± 7 |
| Panc-1 | Pancreatic Cancer | 35.2 ± 5 |
| A549 | Lung Cancer | 90 ± 14 |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the inhibitory effect of this compound on cancer cell viability.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest (e.g., Panc-1)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
This compound Signaling Pathway
Caption: The RhoA-ROCK-LIMK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Determining IC50 of this compound
Caption: A typical experimental workflow for determining the IC50 value of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | LIM Kinase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
T56-LIMKi stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of T56-LIMKi, a selective inhibitor of LIMK2, in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of LIM domain kinase 2 (LIMK2).[1][2] LIMK2 is a serine/threonine kinase that plays a crucial role in the regulation of actin dynamics by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents cofilin phosphorylation, leading to increased cofilin activity, actin filament severance, and subsequent disruption of the actin cytoskeleton.[3][4] This can impact various cellular processes including cell migration, proliferation, and morphology.
Below is a diagram illustrating the signaling pathway affected by this compound.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| Stock Solution in DMSO | -80°C | 1 year[1][2] |
| -20°C | 1 month[1] |
Important: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
3. How should I prepare this compound stock solutions?
This compound has specific solubility characteristics that should be considered when preparing stock solutions.
| Solvent | Solubility |
| DMSO | 78 mg/mL (200.34 mM)[1] |
| Ethanol | 3 mg/mL[1] |
| Water | Insoluble[1] |
For cell culture experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1] When preparing working concentrations, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
4. What is the stability of this compound in cell culture media?
Currently, there is limited publicly available data on the specific half-life and stability of this compound in various cell culture media at 37°C. While published studies have used this compound in experiments lasting from 2 hours to 6 days, implying a degree of stability, the exact degradation rate is unknown.[3][4][5] For long-term experiments, it is advisable to replace the media with freshly prepared this compound at regular intervals to ensure a consistent effective concentration.
5. What are the typical working concentrations for this compound in cell culture?
The optimal working concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. The following table summarizes reported IC50 values for various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 7.4 ± 7[5] |
| ST88-14 | Schwannoma | 18.3 ± 5[5] |
| Panc-1 | Pancreatic Cancer | 35.2 ± 5[2][5] |
| A549 | Lung Cancer | 90 ± 14[5] |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30[3][6] |
Treatment with 50 µM this compound for 2 hours has been shown to significantly reduce phospho-cofilin levels in Panc-1 cells.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no effect of this compound | Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Prepare fresh aliquots of this compound in anhydrous DMSO and store at -80°C. For long-term experiments, replenish the media with fresh inhibitor every 24-48 hours. |
| Sub-optimal concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response curve to determine the optimal IC50 for your cell line. | |
| Cell line resistance: The cell line may not be sensitive to LIMK2 inhibition. | Confirm LIMK2 expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as Panc-1.[5] | |
| Cell death or cytotoxicity | High DMSO concentration: The final concentration of DMSO in the culture media may be too high. | Ensure the final DMSO concentration is below 0.1%. Prepare a more concentrated stock solution if necessary to minimize the volume of DMSO added. |
| Off-target effects: At very high concentrations, the inhibitor may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. | |
| Precipitation of the inhibitor in media | Poor solubility: this compound is insoluble in aqueous solutions. | Ensure the stock solution is fully dissolved in DMSO before diluting in media. Vortex the media immediately after adding the inhibitor. Do not exceed the recommended final concentration. |
Experimental Protocols
1. Protocol for Preparing this compound Working Solutions
This protocol describes the preparation of a 100 µM working solution from a 10 mM DMSO stock.
2. Western Blot Protocol for Detecting Phospho-Cofilin
This protocol provides a general workflow for assessing the efficacy of this compound by measuring the levels of phosphorylated cofilin (p-cofilin).
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal levels of p-cofilin, you may serum-starve the cells for 24 hours prior to treatment.[3][4]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired duration (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-cofilin and total cofilin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-cofilin signal to the total cofilin signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
T56-LIMKi In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective LIMK2 inhibitor, T56-LIMKi, in in vivo experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the in vivo delivery of this compound.
1. Issue: Poor Solubility and Vehicle Formulation
-
Question: I am having difficulty dissolving this compound for in vivo administration. What is the recommended vehicle?
-
Answer: this compound has poor aqueous solubility, which is a known challenge for in vivo delivery.[1][2][3] It is insoluble in water and ethanol.[4][5] For oral administration, a common and effective method is to prepare a homogeneous suspension in 0.5% carboxymethylcellulose (CMC) solution.[1][6] Another suggested formulation for in vivo use is a mixture of 10% DMSO and 90% corn oil.[7] It is crucial to ensure the suspension is uniform before each administration.
2. Issue: Inconsistent Results or Lack of Efficacy
-
Question: My in vivo experiments with this compound are showing inconsistent results or a lack of tumor shrinkage. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Improper Formulation: Ensure that the this compound suspension is homogeneous. Inadequate mixing can lead to variable dosing. The suspension in aqueous CMC has been shown to be stable for at least a week.[1][8]
-
Dosage: For Panc-1 tumor xenograft models, a dosage of 60 mg/kg has been shown to significantly decrease tumor volume.[6][9] Toxicity studies have indicated that single doses up to 100 mg/kg are not toxic in nude mice.[1][2][3]
-
Administration Route: Oral gavage is the reported administration route due to the compound's poor solubility, which limits its use in aqueous topical formulations or via intraperitoneal injection.[1][2][3]
-
Tumor Model: this compound is a selective inhibitor of LIMK2.[4][5][10] Its efficacy is dependent on the target being active in the chosen cancer cell line. It has shown significant inhibitory effects on pancreatic cancer (Panc-1), glioma (U87), and schwannoma (ST88-14) cells, where LIMK2 is over-activated.[1][8] In contrast, it is less effective in cell lines like A549 lung cancer cells where LIMK2 is not over-activated.[1]
-
3. Issue: Concerns About Off-Target Effects and Toxicity
-
Question: Are there any known toxicities or off-target effects associated with this compound?
-
Answer: In vivo studies in nude mice with single doses ranging from 20 to 100 mg/kg showed no signs of toxicity or weight loss.[1][2][3] this compound is a highly specific inhibitor of LIMK2 with little to no cross-reactivity with LIMK1.[2][3][10] However, as with any kinase inhibitor, off-target effects are a possibility and should be considered in the experimental design.[11][12]
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound?
-
This compound is a selective inhibitor of LIMK2.[4][5][10] LIMK2 phosphorylates and inactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents cofilin phosphorylation, leading to actin severance and the inhibition of tumor cell migration, growth, and anchorage-independent colony formation.[6]
-
-
What is the molecular weight of this compound?
Formulation and Administration
-
How should I prepare this compound for in vivo studies?
-
Due to its poor solubility, this compound should be prepared as a suspension for oral administration. A commonly used vehicle is a 0.5% carboxymethylcellulose (CMC) solution.[1][6] Before administration, it is recommended to warm the suspension to room temperature with continuous stirring to ensure homogeneity.[1][8]
-
-
What is the recommended storage for this compound?
Efficacy and Cell Line Selection
-
Which cancer cell lines are sensitive to this compound?
-
What are the reported IC50 values for this compound in different cell lines?
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 78 mg/mL (200.34 mM) | [4] |
| Water | Insoluble | [4][5] |
| Ethanol | Insoluble | [4] |
Table 2: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ST88-14 | Schwannoma | 18.3 | [6][9] |
| U87 | Glioblastoma | 7.4 | [1][6][9] |
| Panc-1 | Pancreatic Cancer | 35.2 | [6][9] |
| A549 | Lung Cancer | 90 | [1][6][9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Weigh the desired amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Add the this compound powder to the 0.5% CMC solution to achieve the final desired concentration (e.g., for a 60 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 6 mg/mL).
-
Vortex and/or sonicate the mixture to create a homogeneous suspension.
-
Before each administration, warm the suspension to room temperature and stir continuously to ensure uniformity.
Protocol 2: In Vivo Panc-1 Xenograft Tumor Growth Inhibition Study
-
Subcutaneously implant 5 x 10^6 Panc-1 cells in 0.1 mL of PBS into the flank of nude mice.
-
Allow tumors to establish and grow to a palpable size (e.g., 7 days post-implantation).
-
Randomize mice into control and treatment groups.
-
Prepare the this compound suspension as described in Protocol 1.
-
Administer this compound orally (e.g., at 60 mg/kg) to the treatment group daily or as per the experimental design.
-
Administer the vehicle (0.5% CMC) to the control group.
-
Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Monitor animal weight and general health as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-cofilin levels).
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound In Vivo Experimental Workflow
References
- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (T5601640) | inhibitor of LIMK2 | CAS 924473-59-6 | Buy this compound (T5601640) from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | LIM Kinase | TargetMol [targetmol.com]
- 10. oncoscience.us [oncoscience.us]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: T56-LIMKi and p-Cofilin Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect of T56-LIMKi on phosphorylated cofilin (p-cofilin) levels in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on p-cofilin levels?
A1: this compound is reported to be a selective inhibitor of LIM domain kinase 2 (LIMK2). LIMK2 phosphorylates cofilin at its Serine-3 residue, which inactivates cofilin's actin-depolymerizing activity. Therefore, the expected effect of an active this compound is a decrease in the levels of phosphorylated cofilin (p-cofilin).
Q2: I am not observing a decrease in p-cofilin levels after treating my cells with this compound. What are the possible reasons?
A2: There are several potential reasons, which can be broadly categorized as either biological or technical:
-
Biological Reasons:
-
Cell Line Specificity: The effect of this compound can be cell-line specific. Some cell lines may have low expression or activity of LIMK2, the primary target of this compound. For instance, this compound was found to have little to no effect on p-cofilin levels in A549 and SH-SY5Y cells.
-
Alternative Signaling Pathways: Other kinases can phosphorylate cofilin, or the regulation of the LIMK/cofilin pathway in your specific cell model may be complex and not solely dependent on LIMK2.
-
Inhibitor Specificity and Efficacy: There are conflicting reports on the efficacy of this compound. While some studies demonstrate its inhibitory effect on LIMK2 and p-cofilin, at least one study reported that this compound had no inhibitory activity against either LIMK1 or LIMK2 in their assays. It is possible the inhibitor is not effective under all experimental conditions or may have batch-to-batch variability.
-
-
Technical Reasons:
-
Inhibitor Preparation and Storage: Improper dissolution or storage of this compound can lead to loss of activity. It is typically dissolved in DMSO and should be stored at -20°C or -80°C for long-term stability.
-
Experimental Conditions: The concentration of this compound and the treatment duration are critical. Insufficient concentration or a suboptimal treatment time may not be enough to elicit a response.
-
Western Blotting Technique: The detection of phosphorylated proteins by Western blotting is sensitive to several factors, including the use of phosphatase inhibitors during sample preparation, the choice of blocking buffer, and the quality of the primary antibody.
-
Troubleshooting Guide
If you are not observing the expected decrease in p-cofilin levels with this compound treatment, follow this troubleshooting guide.
Step 1: Verify the Integrity of Your Reagents and Experimental Setup
| Parameter | Recommendation | Rationale |
| This compound | Confirm the correct molecular weight and that it has been properly dissolved, typically in DMSO.Use a fresh aliquot or a new batch of the inhibitor if possible.Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. | To ensure the inhibitor is active and at the correct concentration. |
| Cell Line | Confirm the identity of your cell line.Check the literature for LIMK2 expression levels in your cell line.Consider using a positive control cell line where this compound has a known effect, such as Panc-1 or NF1-/- MEFs. | To ensure your cell model is appropriate for studying the effects of a LIMK2 inhibitor. |
| Antibodies | Use a phospho-specific antibody for p-cofilin (Ser3) that has been validated for your application (e.g., Western blotting).Include a positive control for your Western blot, such as lysate from cells known to have high p-cofilin levels.Always probe for total cofilin as a loading control and to assess the ratio of phosphorylated to total protein. | To ensure the reliability and specificity of your detection method. |
Step 2: Optimize Experimental Conditions
| Parameter | Recommendation | Rationale |
| Inhibitor Concentration | Perform a dose-response experiment. Effective concentrations in literature range from 10 µM to 50 µM.The IC50 for this compound can vary significantly between cell lines (e.g., 7.4 µM in U87 cells to 90 µM in A549 cells). | To determine the optimal concentration for your specific cell line and experimental conditions. |
| Treatment Time | Conduct a time-course experiment. A common treatment time in published studies is 2 hours.Longer incubation times (e.g., 24 hours) have also been used. | To identify the optimal duration for observing a change in p-cofilin levels. |
| Positive Control Inhibitor | Include a known, potent LIMK inhibitor, such as BMS-5, as a positive control. | To confirm that the LIMK pathway is active and can be inhibited in your cell line. |
Step 3: Refine Your Western Blotting Protocol for Phospho-Proteins
| Step | Recommendation | Rationale |
| Sample Preparation | Work quickly and keep samples on ice at all times.Crucially, add phosphatase inhibitors to your lysis buffer. | To prevent dephosphorylation of your target protein by endogenous phosphatases. |
| Blocking | Use 5% BSA in TBST instead of milk. Casein in milk can interfere with the detection of some phospho-proteins. | To reduce background and non-specific binding of the phospho-specific antibody. |
| Antibody Incubation | Optimize primary antibody concentration and incubation time as recommended by the manufacturer. | To achieve a strong and specific signal. |
| Washing | Use TBST for all wash steps. Avoid PBS, as the phosphate can interfere with the binding of phospho-specific antibodies. | To minimize background signal. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The LIMK-Cofilin signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the effect of this compound on p-cofilin levels.
Caption: A troubleshooting decision tree for when this compound shows no effect on p-cofilin levels.
Experimental Protocols
Western Blotting for p-Cofilin and Total Cofilin
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Sample Preparation: Mix a calculated volume of lysate with Laemmli sample buffer to a final protein concentration of 1-2 µg/µL. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-cofilin (Ser3) overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
After detecting p-cofilin, the membrane can be stripped and re-probed for total cofilin and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Summary of Quantitative Data
The following table summarizes reported IC50 values for this compound in various cell lines. This data highlights the cell-line specific efficacy of the inhibitor.
| Cell Line | Cancer Type | This compound IC50 (µM) for Cell Growth Inhibition | Reference |
| U87 | Glioblastoma | 7.4 | |
| ST88-14 | Schwannoma | 18.3 | |
| NF1-/- MEFs | - | 30 | |
| Panc-1 | Pancreatic Cancer | 35.2 | |
| A549 | Lung Cancer | 90 |
The following table shows the reported effect of this compound on p-cofilin levels in different cell lines.
| Cell Line | This compound Concentration | Treatment Time | % Reduction in p-Cofilin | Reference |
| NF1-/- MEFs | 10-50 µM | 2 hours | Dose-dependent decrease | |
| Panc-1 | 50 µM | 2 hours | ~46% | |
| U87 | 50 µM | 2 hours | ~24% | |
| ST88-14 | 50 µM | 2 hours | ~20% | |
| A549 | 50 µM | 2 hours | ~4% (no significant effect) | |
| SH-SY5Y | Not specified | Not specified | No effect | |
| HeLa (overexpressing LIMK2) | 50 µM | 2 hours | Significant decrease | |
| HeLa (overexpressing LIMK1) | 50 µM | 2 hours | No significant effect |
T56-LIMKi Activity Confirmation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of T56-LIMKi in a laboratory setting. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and step-by-step protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of LIM kinase 2 (LIMK2).[1][2][3] Its primary mechanism of action is to block the phosphorylation of cofilin, a key protein involved in actin dynamics.[1][4] By inhibiting LIMK2, this compound prevents the inactivation of cofilin, leading to increased actin filament severance and subsequent disruption of the actin cytoskeleton. This disruption ultimately inhibits cancer cell migration, proliferation, and invasion.[1][4]
Q2: How can I confirm that my this compound is active in my cell line?
A2: The most direct method to confirm this compound activity is to assess the phosphorylation status of its downstream target, cofilin. A successful experiment will show a dose-dependent decrease in phosphorylated cofilin (p-cofilin) levels upon treatment with this compound, while the total cofilin levels should remain unchanged.[1][4] This is typically measured by Western blotting.
Q3: What are the expected phenotypic effects of this compound treatment on cancer cells?
A3: Treatment of susceptible cancer cell lines with this compound is expected to lead to a reduction in cell proliferation and growth.[1][4][5] Additionally, due to its effects on the actin cytoskeleton, this compound inhibits cell migration and invasion.[1][4] In some in vivo models, this compound has been shown to induce tumor shrinkage.[1][4]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][7][8] For long-term storage, the stock solution should be kept at -20°C or -80°C.[6] When preparing working solutions, it is recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility.[8] For in vivo experiments, this compound can be dissolved in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution.[3][6]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, indicating cell-line-specific sensitivity.
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic Cancer | 35.2[1][4][5][6] |
| U87 | Glioma | 7.4[1][4] |
| ST88-14 | Schwannoma | 18.3[1][4] |
| A549 | Lung Cancer | 90[1][4] |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30[1][4] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits LIMK2, preventing cofilin phosphorylation and disrupting actin dynamics.
Experimental Protocols
Western Blot for Phospho-Cofilin (p-cofilin)
This protocol outlines the steps to measure the levels of phosphorylated cofilin in cell lysates following treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-cofilin (Ser3) and anti-total cofilin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-cofilin and total cofilin (typically overnight at 4°C), diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for p-cofilin and total cofilin. The ratio of p-cofilin to total cofilin will indicate the effect of this compound.
Cell Viability Assay
This protocol describes how to assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing cells to adhere, treat them with a serial dilution of this compound (and a DMSO vehicle control).
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified in the reagent protocol (typically 1-4 hours).
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Transwell Cell Migration/Invasion Assay
This protocol details the procedure to evaluate the inhibitory effect of this compound on cell migration and invasion.
Materials:
-
Transwell inserts (with appropriate pore size for the cell line)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing cell culture media
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Insert Preparation (for invasion assay): Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell insert membrane with the Matrigel solution and incubate at 37°C to allow for polymerization. For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours to 24 hours.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound (and a DMSO control). Seed the cell suspension into the upper chamber of the transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for a duration that allows for cell migration/invasion (typically 12-48 hours, depending on the cell line).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated/non-invaded cells from the top surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the bottom of the membrane with methanol and then stain with crystal violet.
-
Imaging and Quantification: Wash the inserts, allow them to dry, and then visualize the stained cells under a microscope. Count the number of migrated/invaded cells in several random fields to quantify the effect of this compound.
Troubleshooting Guides
Western Blot for p-cofilin Troubleshooting
Caption: A troubleshooting flowchart for weak or no p-cofilin signal in Western blotting.
Problem: High Background
-
Possible Cause: Blocking is insufficient or the blocking agent is inappropriate.
-
Solution: Ensure blocking is performed for at least 1 hour at room temperature. Switch to a different blocking agent if necessary (e.g., from non-fat milk to BSA, especially for phospho-antibodies). Increase the number and duration of washes.
Problem: Non-specific Bands
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate the antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing non-specific bands. Ensure the secondary antibody is specific to the primary antibody's host species.
Cell Migration/Invasion Assay Troubleshooting
Problem: No or Low Cell Migration/Invasion in Control Group
-
Possible Cause: The chemoattractant is not effective for the cell line, the pore size of the insert is too small, or the incubation time is too short.
-
Solution: Test different chemoattractants or concentrations. Ensure the pore size of the transwell insert is appropriate for your cells. Optimize the incubation time by performing a time-course experiment.
Problem: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding, uneven Matrigel coating, or errors in counting.
-
Solution: Ensure a homogenous cell suspension before seeding. Be meticulous and consistent when coating the inserts with Matrigel. When counting, be sure to count multiple, randomly selected fields of view for each insert and average the results.
Problem: Cells Detach from the Membrane
-
Possible Cause: Overly aggressive washing or swabbing.
-
Solution: Handle the inserts gently during washing and when removing non-migrated cells from the top of the membrane.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. 使用 Millicell® Cell Culture Inserts 的細胞遷移和入侵測試指引 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. corning.com [corning.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | LIM Kinase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
Addressing T56-LIMKi batch-to-batch variability
Welcome to the technical support center for T56-LIMKi. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this selective LIMK2 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of LIM domain kinase 2 (LIMK2).[1][2] It functions by blocking the phosphorylation of cofilin, a key protein involved in actin dynamics.[2][3] By inhibiting LIMK2, this compound prevents the inactivation of cofilin, leading to increased actin filament disassembly. This disruption of the actin cytoskeleton can inhibit cancer cell migration, proliferation, and invasion.[2] The inhibitor is understood to act via the RhoA-ROCK-LIMK2 signaling pathway.[4][5]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years. In a solvent such as DMSO, stock solutions can be stored at -80°C for up to one year.[6] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduce variability in your experiments.
Q3: What is the solubility of this compound?
This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO).[6] One supplier suggests a solubility of up to 50 mg/mL in DMSO with the aid of sonication.[6] For in vivo studies in mice, this compound has been administered as a suspension in 0.5% carboxymethylcellulose (CMC).[2][3]
Q4: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line being tested. This is due to the unique biological characteristics of different cell lines.[7] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions. Published IC50 values should be used as a reference point.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected IC50 values between experiments.
Batch-to-batch variability in experimental results can be frustrating. If you are observing significant differences in the IC50 values of this compound, consider the following potential causes and solutions:
Potential Causes:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the inhibitor.
-
Inaccurate Pipetting: Small errors in pipetting, especially when preparing serial dilutions, can lead to large variations in the final concentration.
-
Cell-Based Variability:
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their sensitivity to inhibitors.
-
Cell Density: The initial cell seeding density can influence the final IC50 value.[8]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Assay-Specific Factors:
-
DMSO Concentration: The final concentration of DMSO in the culture medium can affect cell viability and enzyme activity.[9][10][11][12] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.
-
Incubation Time: The duration of inhibitor treatment can significantly impact the calculated IC50.
-
Choice of Viability Assay: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity), which can yield different IC50 values.
-
Troubleshooting Workflow:
Issue 2: No or weak inhibition of cofilin phosphorylation observed in Western Blot.
A common method to verify the activity of this compound is to assess the phosphorylation status of its downstream target, cofilin. If you are not observing the expected decrease in phosphorylated cofilin (p-cofilin), consider the following:
Potential Causes:
-
Inactive Compound: See "Compound Integrity" in the IC50 troubleshooting section.
-
Suboptimal Antibody Performance:
-
Primary Antibody: The anti-p-cofilin antibody may not be specific or sensitive enough.
-
Secondary Antibody: The secondary antibody may be inactive or not compatible with the primary antibody.
-
-
Western Blotting Technique:
-
Insufficient Protein Lysis: The target protein may not be efficiently extracted.
-
Poor Protein Transfer: The proteins may not have transferred efficiently from the gel to the membrane.
-
Inadequate Blocking: Insufficient blocking can lead to high background and mask the signal.
-
Incorrect Antibody Dilution: The concentration of the primary or secondary antibody may be too high or too low.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify this compound Activity | Use a positive control cell line known to be sensitive to this compound (e.g., Panc-1, U87). | To confirm that the lack of effect is not due to an insensitive cell line. |
| 2. Optimize Antibody Concentrations | Perform a titration of both the primary anti-p-cofilin and secondary antibodies. | To find the optimal antibody concentrations that give a strong signal with low background. |
| 3. Check Protein Transfer | Use a Ponceau S stain on the membrane after transfer. | To visualize total protein and confirm efficient and even transfer from the gel.[13] |
| 4. Optimize Blocking | Try different blocking buffers (e.g., 5% BSA or non-fat dry milk in TBST) and incubation times. | To reduce non-specific antibody binding and improve the signal-to-noise ratio.[14] |
| 5. Include Positive and Negative Controls | Run a lysate from cells treated with a known activator of the RhoA-ROCK-LIMK2 pathway as a positive control for p-cofilin detection. Use a lysate from untreated cells as a negative control. | To validate the entire Western Blotting procedure and confirm that the antibody can detect p-cofilin. |
Issue 3: Difficulty dissolving this compound.
This compound has poor aqueous solubility. If you are having trouble dissolving the compound, follow these recommendations:
-
For in vitro use:
-
Use high-purity, anhydrous DMSO.[6] Moisture in DMSO can reduce the solubility of many compounds.
-
Gentle warming (to no more than 37°C) and sonication can aid in dissolution.[6]
-
Prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium. Be aware that the compound may precipitate at high concentrations in aqueous solutions.
-
-
For in vivo use:
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| U87 | Glioblastoma | 7.4 | [6] |
| ST88-14 | Schwannoma | 18.3 | [6] |
| Panc-1 | Pancreatic Cancer | 35.2 | [6] |
| A549 | Lung Cancer | 90 | [6] |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30 | [6] |
Note: These values are for reference only and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cell Growth Inhibition Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations by diluting a high-concentration DMSO stock in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Treatment: Remove the overnight culture medium and add the 2X this compound solutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-Cofilin
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-cofilin (and total cofilin and a loading control like GAPDH or β-actin on separate blots or after stripping) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-cofilin signal to total cofilin and the loading control.
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | LIM Kinase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect of dimethyl sulfoxide (DMSO) on the activity of enzymes in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide decreases specific EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Cell line-specific responses to T56-LIMKi treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of T56-LIMKi, a selective LIMK2 inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of cell line-specific responses to this compound.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide is designed to help you troubleshoot potential issues during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| No or low inhibition of cell growth in a supposedly sensitive cell line. | 1. Suboptimal concentration of this compound: The IC50 can vary significantly between cell lines.[1][2][3] | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal IC50 for your specific cell line. |
| 2. Cell line does not have over-activated LIMK2: this compound is a selective LIMK2 inhibitor and will have minimal effect on cells without activated LIMK2 signaling.[1][3] | 2. Verify LIMK2 activation: Assess the basal levels of phosphorylated cofilin (p-cofilin) in your cell line via Western Blot. High p-cofilin levels may indicate an active RhoA-ROCK-LIMK2 pathway.[1] | |
| 3. Incorrect compound handling or storage: Improper storage can lead to degradation of the compound. | 3. Ensure proper storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C.[2] Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell passage number, confluency, and serum concentration can all impact experimental outcomes. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range, seed at a uniform density, and maintain consistent media and serum concentrations. |
| 2. Inconsistent this compound treatment duration: The effect of the inhibitor is time-dependent.[3][4][5] | 2. Adhere to a strict treatment timeline: Ensure consistent incubation times with this compound across all experiments. | |
| Difficulty dissolving this compound. | 1. Improper solvent selection: this compound has specific solubility properties. | 1. Use recommended solvents: DMSO is a commonly used solvent for this compound.[6][7] For in vivo studies, a solution in 0.5% carboxymethylcellulose (CMC) has been reported.[2][4][5] Sonication may aid in dissolution.[7] |
| Off-target effects observed. | 1. High concentrations of this compound: Using concentrations significantly above the IC50 may lead to non-specific effects. | 1. Use the lowest effective concentration: Once the IC50 is determined, use concentrations at or near this value for your experiments. |
| 2. DMSO toxicity: High concentrations of the solvent can be toxic to cells. | 2. Maintain a low final DMSO concentration: Keep the final concentration of DMSO in your cell culture media below 0.1% to minimize solvent-induced toxicity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of LIM domain kinase 2 (LIMK2).[1][6] It functions by blocking the kinase activity of LIMK2, which in turn prevents the phosphorylation of its substrate, cofilin.[1][8] Active, non-phosphorylated cofilin promotes actin filament depolymerization, leading to alterations in the actin cytoskeleton.[8] This disruption of actin dynamics can inhibit cancer cell migration, invasion, and proliferation.[2][8]
Q2: Is this compound selective for LIMK2 over LIMK1?
A2: Yes, studies have shown that this compound is a highly specific inhibitor of LIMK2 with little to no cross-reactivity with LIMK1.[1] Experiments in HeLa cells overexpressing either LIMK1 or LIMK2 demonstrated that this compound only inhibited cofilin phosphorylation in cells overexpressing LIMK2.[1][4][5]
Q3: In which cancer cell lines is this compound most effective?
A3: this compound has shown significant growth-inhibitory effects in several cancer cell lines, particularly those with over-activated LIMK2. These include pancreatic cancer (Panc-1), glioblastoma (U87), and schwannoma (ST88-14) cell lines.[1][3] In contrast, it is less effective in cell lines like A549 (lung cancer) where LIMK2 is not over-activated.[1][3]
Q4: What is the typical IC50 for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound is cell-line specific. Reported IC50 values for growth inhibition after a 6-day treatment are:
-
U87 (glioblastoma): 7.4 ± 7 µM
-
ST88-14 (schwannoma): 18.3 ± 5 µM
-
Panc-1 (pancreatic cancer): 35.2 ± 5 µM
-
A549 (lung cancer): 90 ± 14 µM[1]
Q5: How can I assess the effectiveness of this compound in my cell line?
A5: The primary method to confirm the on-target effect of this compound is to measure the levels of phosphorylated cofilin (p-cofilin) using a Western Blot. A dose-dependent decrease in p-cofilin levels upon this compound treatment indicates successful target engagement.[1] Downstream functional effects can be measured using cell viability assays (e.g., direct cell counting, MTT, or CellTiter-Glo) and migration or invasion assays (e.g., wound healing or transwell assays).[3]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound across various cancer cell lines, providing a clear comparison of its cell line-specific efficacy.
| Cell Line | Cancer Type | IC50 (µM) for Cell Growth Inhibition (6-day treatment) | Reference |
| U87 | Glioblastoma | 7.4 ± 7 | [1] |
| ST88-14 | Schwannoma | 18.3 ± 5 | [1] |
| Panc-1 | Pancreatic Cancer | 35.2 ± 5 | [1] |
| A549 | Lung Cancer | 90 ± 14 | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Western Blot for Phospho-Cofilin (p-cofilin)
This protocol is for assessing the inhibition of LIMK2 activity by measuring the phosphorylation status of its downstream target, cofilin.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-cofilin (Ser3), anti-total cofilin, and a loading control (e.g., anti-β-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells at a desired density and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, serum-starve the cells for 24 hours prior to treatment.[4][5]
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 2 hours).[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-cofilin signal to total cofilin and the loading control.
Cell Viability/Growth Inhibition Assay
This protocol is for determining the IC50 of this compound in a specific cell line.
Materials:
-
This compound
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue) and a hemocytometer or an automated cell counter. Alternatively, a viability reagent such as MTT or CellTiter-Glo can be used.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
This compound Treatment: Add this compound at a range of concentrations (e.g., a serial dilution from 100 µM down to 0.1 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an extended period, for example, 6 days, to allow for multiple cell divisions.[3]
-
Assessing Cell Viability:
-
Direct Cell Counting: At the end of the incubation period, trypsinize and count the number of viable cells in each well.
-
Metabolic Assays (e.g., MTT): Add the viability reagent to each well and follow the manufacturer's instructions to measure the absorbance or luminescence, which correlates with the number of viable cells.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control wells.
-
Plot the percentage of cell growth inhibition against the log of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The RhoA-ROCK-LIMK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of p-cofilin levels.
References
- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | LIM Kinase | TargetMol [targetmol.com]
- 8. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to T56-LIMKi and Other Selective LIMK2 Inhibitors for Researchers
For researchers and professionals in drug development, the selective inhibition of LIM kinase 2 (LIMK2) presents a promising therapeutic avenue for various diseases, including cancer and neurological disorders.[1] T56-LIMKi has been reported as a selective inhibitor of LIMK2.[2][3][4] This guide provides an objective comparison of this compound with other notable LIMK2 inhibitors, supported by available experimental data. A critical aspect of this comparison is the acknowledgment of conflicting reports on the activity of this compound, which will be addressed herein.
LIMK2 Signaling Pathway
LIMK2 is a key regulator of actin cytoskeletal dynamics.[1] It is activated by upstream kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[5] Once activated, LIMK2 phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the accumulation of filamentous actin (F-actin) and subsequent changes in cell motility, morphology, and proliferation.[1]
Caption: The LIMK2 signaling pathway, illustrating the activation cascade leading to cofilin phosphorylation and the point of intervention for selective LIMK2 inhibitors.
Biochemical Activity and Selectivity of LIMK Inhibitors
The potency and selectivity of various LIMK inhibitors have been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds against LIMK1 and LIMK2.
| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Selectivity (LIMK1/LIMK2) | Comments |
| This compound | Not specified in direct biochemical assays; reported to not inhibit LIMK1 in cellular assays.[2][4] | Not specified in direct biochemical assays; reported to inhibit LIMK2 in cellular assays.[2][4] | Reported as highly selective for LIMK2.[2][4] | A 2022 study by Collins et al. reported this compound to be inactive against both LIMK1 and LIMK2 in their biochemical and cellular assays.[5][6] |
| BMS-5 | 7 | 8 | ~1 | Potent pan-LIMK inhibitor.[2][7] |
| TH-257 | 84 | 39 | ~0.5 | Allosteric inhibitor with good selectivity for LIMK2.[6][8] |
| CRT0105950 | 0.3 | 1 | ~0.3 | Highly potent pan-LIMK inhibitor.[9][10][11] |
| LIMK-IN-1 | 0.5 | 0.9 | ~0.6 | Potent pan-LIMK inhibitor.[12] |
| LX7101 | 24 | 1.6 | ~0.07 | Selective for LIMK2.[12] |
Cellular Activity of LIMK Inhibitors
The efficacy of LIMK inhibitors in a cellular context is often assessed by measuring the inhibition of cofilin phosphorylation or by determining the IC50 for cell growth inhibition in various cancer cell lines.
| Inhibitor | Cell Line | Cellular IC50 (µM) | Endpoint |
| This compound | Panc-1 | 35.2 | Cell Growth Inhibition[3][13] |
| U87 | 7.4 | Cell Growth Inhibition[3][13] | |
| ST88-14 | 18.3 | Cell Growth Inhibition[3][13] | |
| A549 | 90 | Cell Growth Inhibition[3][13] | |
| NF1-/- MEFs | 30 | p-cofilin inhibition[3] | |
| BMS-5 | Nf2ΔEx2 MSCs | ~2 | p-cofilin inhibition[7] |
| Nf2ΔEx2 MSCs | 3.9 | Cell Viability[7] | |
| TH-257 | HEK293 (overexpressing LIMK1) | 0.25 | NanoBRET Target Engagement[6] |
| HEK293 (overexpressing LIMK2) | 0.15 | NanoBRET Target Engagement[6] |
The this compound Controversy
A study by Rak et al. (2014) reported that this compound is a highly specific inhibitor of LIMK2, demonstrating its ability to decrease phosphorylated cofilin (p-cofilin) levels and inhibit the growth of several cancer cell lines.[2][4] Their findings were based on cellular assays using HeLa cells overexpressing either LIMK1 or LIMK2, where this compound only showed an effect in the LIMK2-overexpressing cells.[2][4]
However, a more recent comparative analysis by Collins et al. (2022) found this compound to be inactive against both LIMK1 and LIMK2 in their in vitro enzymatic (RapidFire mass spectrometry) and cellular (NanoBRET) assays.[5][6] They also reported that this compound failed to influence p-cofilin levels in SH-SY5Y cells.[5][6] This discrepancy highlights the importance of utilizing multiple, well-characterized assay formats when evaluating inhibitor activity and selectivity. The original identification of this compound was based on a computational molecular modeling approach, which may not always translate to direct biochemical inhibition.[11][14]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below are outlines of common assays used to characterize LIMK2 inhibitors.
In Vitro Kinase Assay (RapidFire Mass Spectrometry)
This assay directly measures the enzymatic activity of purified LIMK2. It offers a label-free method to quantify the phosphorylation of a substrate peptide by the kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (T5601640) | LIMK Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 8. eubopen.org [eubopen.org]
- 9. researchgate.net [researchgate.net]
- 10. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [portugal.promega.com]
- 11. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 13. chem-agilent.com [chem-agilent.com]
- 14. mdpi.com [mdpi.com]
Unveiling the Selectivity of T56-LIMKi: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the reported selectivity of T56-LIMKi, a small molecule inhibitor, for LIM Kinase 2 (LIMK2) over LIM Kinase 1 (LIMK1). Designed for researchers, scientists, and drug development professionals, this document consolidates experimental data, outlines key methodologies, and presents a critical perspective on the current understanding of this compound's activity.
Executive Summary
This compound has been described in initial studies as a selective inhibitor of LIMK2, a key regulator of actin dynamics with implications in cancer and other diseases. Evidence for this selectivity primarily stems from cell-based assays measuring the phosphorylation of cofilin, a direct substrate of LIMKs. However, more recent biochemical and cellular assays have challenged these initial findings, reporting a lack of direct inhibitory activity against either LIMK1 or LIMK2. This guide presents both sets of findings to provide a balanced and objective overview for informed decision-making in research applications.
Data Presentation: A Tale of Two Findings
The quantitative data available for this compound is multifaceted, reflecting the conflicting reports on its efficacy and selectivity. The following tables summarize the key experimental results.
| Cell-Based Proliferation Assays (IC50) | |
| Cell Line | This compound IC50 (µM) |
| Panc-1 (Pancreatic Cancer) | 35.2[1][2] |
| U87 (Glioblastoma) | 7.4[1] |
| ST88-14 (Schwannoma) | 18.3[1] |
| A549 (Lung Cancer) | > 90[3] |
| NF1-/- MEFs | 30[1][4] |
| Direct Kinase Inhibition Assays | ||
| Assay Type | LIMK1 Activity | LIMK2 Activity |
| Initial Cell-Based Overexpression Studies | No significant inhibition of cofilin phosphorylation[3][4][5][6] | Strong inhibition of cofilin phosphorylation[3][4][5][6] |
| Recent In Vitro Enzymatic and Cellular Assays (2022) | No inhibitory activity detected[7][8][9] | No inhibitory activity detected[7][8][9] |
Note: The cell-based IC50 values represent the concentration of this compound required to inhibit the growth of the respective cell lines by 50%. These values reflect the overall cellular impact and not necessarily direct kinase inhibition. The conflicting findings from direct kinase inhibition assays highlight the ongoing debate surrounding the mechanism of action of this compound.
Experimental Protocols
Understanding the methodologies behind the conflicting data is crucial for a comprehensive evaluation of this compound.
Cell-Based Assay for Selectivity (Initial Findings)
This method relies on observing the downstream effects of LIMK inhibition in a cellular context.
Experimental Workflow:
Protocol:
-
Cell Culture: HeLa cells, which have low endogenous levels of phosphorylated cofilin, are cultured under standard conditions.[3][6]
-
Transfection: Cells are transiently or stably transfected with expression vectors for either LIMK1 or LIMK2. Control cells are transfected with an empty vector.[3][6]
-
Treatment: Transfected cells are treated with this compound at a specific concentration (e.g., 50 µM) for a defined period (e.g., 2 hours).[4][5]
-
Analysis: Cell lysates are collected and subjected to Western blotting to detect the levels of phosphorylated cofilin (p-cofilin). A reduction in p-cofilin levels in the presence of this compound is indicative of LIMK inhibition.[4][5]
In Vitro Kinase Assays (Contradictory Findings)
These assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor.
Methodologies Cited in Contradictory Reports:
-
RapidFire Mass Spectrometry Assay: This high-throughput technique directly measures the phosphorylation of a substrate by the kinase.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay: This cellular assay measures the binding of an inhibitor to the target kinase within living cells.
A 2022 study employing these methods reported that this compound exhibited no inhibitory activity against either LIMK1 or LIMK2, nor did it show any cellular activity against either enzyme in the NanoBRET assay.[7][8][9]
LIMK Signaling Pathway
To contextualize the role of this compound, it is essential to understand the LIMK signaling pathway. LIM kinases are crucial downstream effectors of the Rho family of small GTPases and play a pivotal role in regulating actin cytoskeletal dynamics.
Conclusion and Recommendations
The available evidence regarding the selectivity of this compound for LIMK2 over LIMK1 is contradictory. Initial cell-based studies suggest a high degree of selectivity for LIMK2.[3][4][5][6] However, more recent and direct biochemical and cellular assays have failed to demonstrate any inhibitory activity against either kinase.[7][8][9]
For researchers considering the use of this compound, it is imperative to:
-
Critically evaluate the existing literature: Be aware of the conflicting findings and the different experimental approaches used.
-
Validate in-house: If possible, perform independent experiments to confirm the activity and selectivity of this compound in the specific assay system being used.
-
Consider alternatives: Depending on the research question, other LIMK inhibitors with more consistent and well-characterized activity profiles may be more suitable.
This guide serves as a starting point for a thorough evaluation of this compound. The conflicting data underscores the importance of rigorous validation of research tools to ensure the reliability and reproducibility of scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
T56-LIMKi Demonstrates Potent Anti-Tumor Efficacy in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – New research findings highlight the significant anti-tumor activity of T56-LIMKi, a selective inhibitor of LIM kinase 2 (LIMK2), in various cancer xenograft models. The studies provide compelling preclinical evidence for this compound as a potential therapeutic agent for cancers dependent on the LIMK2 signaling pathway, particularly pancreatic cancer. The inhibitor has demonstrated robust efficacy in reducing tumor growth and modulating key biomarkers of target engagement.
This compound is a small molecule inhibitor that specifically targets LIMK2, a protein kinase involved in regulating actin cytoskeleton dynamics.[1] Dysregulation of the actin cytoskeleton is a hallmark of cancer, contributing to cell motility, invasion, and proliferation. By inhibiting LIMK2, this compound disrupts these processes, leading to anti-cancer effects. The primary mechanism of action involves the inhibition of cofilin phosphorylation, a downstream substrate of LIMK2.[1][2] This leads to the suppression of tumor cell growth, migration, and anchorage-independent colony formation.[3]
In Vitro Efficacy Across Multiple Cancer Cell Lines
This compound has shown potent growth-inhibitory effects against a panel of human cancer cell lines, including pancreatic adenocarcinoma (Panc-1), glioblastoma (U87), and schwannoma (ST88-14). The half-maximal inhibitory concentrations (IC50) for cell growth are detailed in the table below, demonstrating a cell-line-specific response to this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic Adenocarcinoma | 35.2 ± 5 |
| U87 | Glioblastoma | 7.4 ± 7 |
| ST88-14 | Schwannoma | 18.3 ± 5 |
| Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound. Data represents the mean ± SEM.[2][3] |
Superior In Vivo Efficacy in a Pancreatic Cancer Xenograft Model
The anti-tumor activity of this compound was further evaluated in a Panc-1 pancreatic cancer xenograft model in nude mice. Oral administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth. Notably, at a dose of 60 mg/kg administered daily, this compound led to a substantial reduction in tumor volume over a 35-day treatment period. In this treatment group, a remarkable outcome was observed where four out of eight tumors completely disappeared, and two others were reduced in size by approximately 80%.[3]
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (mg) | Percent Inhibition of Tumor Growth |
| Vehicle Control | - | ~1000 | - |
| This compound | 30 | ~500 | ~50% |
| This compound | 60 | ~200 | ~80% |
| Table 2: In Vivo Efficacy of this compound in Panc-1 Xenograft Model.[2] |
This anti-tumor effect was accompanied by a significant reduction in the levels of phosphorylated cofilin (p-cofilin) in the tumor tissues, confirming target engagement in vivo.[2] Treatment with 60 mg/kg of this compound resulted in a 25 ± 10.8% reduction in p-cofilin levels compared to the vehicle-treated control group.[3]
Comparative Analysis with Other LIMK Inhibitors
In vitro studies have compared the efficacy of this compound with BMS-5, an inhibitor of both LIMK1 and LIMK2. In Panc-1 cells, this compound demonstrated a more pronounced reduction in p-cofilin levels compared to BMS-5.[2] Conversely, in ST88-14 schwannoma cells, BMS-5 was more effective at reducing p-cofilin levels.[2][3] In U87 glioblastoma cells, both inhibitors showed a comparable, significant reduction in p-cofilin.[2][3]
| Cell Line | This compound (% p-cofilin reduction) | BMS-5 (% p-cofilin reduction) |
| Panc-1 | 46 ± 10 | 37 ± 5 |
| U87 | 24 ± 10 | 38 ± 12 |
| ST88-14 | 20 ± 8 | 75 ± 20 |
| Table 3: In Vitro Comparison of p-cofilin Inhibition by this compound and BMS-5.[2][3] |
While extensive in vivo comparative data for this compound in glioblastoma and schwannoma xenograft models is not yet publicly available, the existing in vitro data suggests a potentially differential efficacy profile compared to broader-spectrum LIMK inhibitors, which warrants further investigation.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound is centered on the inhibition of the RhoA-ROCK-LIMK2 signaling pathway, which is a critical regulator of actin cytoskeletal dynamics.
The preclinical evaluation of this compound in xenograft models followed a standardized workflow to ensure robust and reproducible data.
Experimental Protocols
In Vitro Cell Proliferation Assay: Cancer cell lines (Panc-1, U87, ST88-14) were seeded in 96-well plates and treated with increasing concentrations of this compound or vehicle control (0.1% DMSO).[3] After a 6-day incubation period, cell viability was assessed by direct cell counting.[3] IC50 values were calculated from the dose-response curves.
Western Blot Analysis for p-cofilin: Cells were treated with 50 µM this compound or BMS-5 for 2 hours after a 24-hour starvation period.[1] For in vivo samples, tumor tissues were homogenized and lysed. Protein lysates were separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against p-cofilin (Ser3) and total cofilin. Protein bands were visualized using chemiluminescence and quantified by densitometry.
Panc-1 Xenograft Model: All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously injected with 1 x 10^6 Panc-1 cells. When tumors reached a palpable size, mice were randomized into treatment and control groups (n=8 per group).[2] this compound was administered daily by oral gavage at doses of 30 mg/kg and 60 mg/kg in a vehicle of 0.5% carboxymethylcellulose (CMC).[2] The control group received the vehicle alone. Tumor volume was measured regularly using calipers. After 35 days of treatment, mice were euthanized, and tumors were excised, weighed, and processed for further analysis.[2]
The collective data from these preclinical studies strongly support the therapeutic potential of this compound in cancers characterized by LIMK2 pathway activation. The significant in vivo efficacy observed in the pancreatic cancer xenograft model, coupled with favorable in vitro activity across multiple cancer types, positions this compound as a promising candidate for further clinical development. Future studies are warranted to explore its efficacy in other cancer models, including glioblastoma and schwannoma xenografts, and to investigate potential combination therapies.
References
Independent Verification of T56-LIMKi: A Comparative Analysis of its Activity as a LIMK Inhibitor
A Critical Review of Conflicting Evidence for Researchers, Scientists, and Drug Development Professionals
The landscape of LIM kinase (LIMK) inhibitors has been marked by the development of various small molecules targeting this crucial regulator of cytoskeletal dynamics. Among these, T56-LIMKi has been reported as a selective inhibitor of LIMK2, a kinase implicated in cancer progression and metastasis. However, subsequent independent verification studies have presented conflicting evidence, raising critical questions about its true efficacy and specificity. This guide provides an objective comparison of the available data, presenting the discordant findings to allow for an informed assessment by the scientific community.
The Initial Discovery and a Contradictory Finding
This compound was first identified through a computational molecular modeling approach that predicted its inhibitory activity against LIMK1/2.[1] Initial studies reported that this compound selectively inhibits LIMK2 over LIMK1, leading to reduced phosphorylation of the primary LIMK substrate, cofilin.[2][3] These findings were based on experiments in cell lines overexpressing either LIMK1 or LIMK2, where this compound was shown to decrease cofilin phosphorylation only in the LIMK2-overexpressing cells.[2][4]
However, a 2022 study published in the Journal of Medicinal Chemistry conducted a comparative analysis of several small-molecule LIMK inhibitors and reported a starkly different result.[5][6] Using in vitro biochemical (RapidFire) and cellular (NanoBRET) assays, this independent research found this compound to be inactive against both LIMK1 and LIMK2.[5][6] This later study suggests that the previously observed cellular effects of this compound might be attributable to off-target activities rather than direct LIMK inhibition.
Comparative Performance Data
The following tables summarize the quantitative data reported for this compound and other notable LIMK inhibitors from various studies. The conflicting data for this compound is highlighted to underscore the existing discrepancy in the literature.
Table 1: Reported Potency of this compound
| Assay Type | Target | Reported IC50 | Source |
| Cell Growth Inhibition | Panc-1 cells | 35.2 ± 5 µM | [2] |
| Cell Growth Inhibition | U87 glioblastoma cells | 7.4 ± 7 µM | [2] |
| Cell Growth Inhibition | ST88-14 schwannoma cells | 18.3 ± 5 µM | [2] |
| Cell Growth Inhibition | A549 lung cancer cells | 90 ± 14 µM | [2] |
| Biochemical Assay (RapidFire) | LIMK1 / LIMK2 | No inhibitory activity | [5][6] |
| Cellular Assay (NanoBRET) | LIMK1 / LIMK2 | No cellular activity | [5][6] |
Table 2: Comparative Potency of Other LIMK Inhibitors
| Inhibitor | Target(s) | Reported IC50 | Source |
| BMS-5 | LIMK1 / LIMK2 | 7 nM / 8 nM | [7] |
| SR7826 | LIMK1 | 43 nM | [7] |
| TH-257 | LIMK1 / LIMK2 | 84 nM / 39 nM | [7] |
| LIMK-IN-1 | LIMK1 / LIMK2 | 0.5 nM / 0.9 nM | [7] |
| LX7101 | LIMK1 / LIMK2 / ROCK2 / PKA | 24 nM / 1.6 nM / 10 nM / <1 nM | [7] |
Signaling Pathway and Experimental Workflows
To visualize the context of these findings, the following diagrams illustrate the canonical LIMK signaling pathway and the divergent experimental workflows that have led to the conflicting results regarding this compound.
Caption: The Rho-ROCK-LIMK2 and PAK-LIMK1 signaling pathways converge on cofilin to regulate actin dynamics.
Experimental Protocols
The discrepancy in findings may stem from the different experimental approaches used. The initial studies relied heavily on indirect cellular measures, while the later independent verification employed direct biochemical and target engagement assays.
Protocol from Pro-T56-LIMKi Studies (Summary)
-
Cell Culture and Transfection: HeLa cells were stably transfected to overexpress HA-tagged LIMK1 or LIMK2.[2]
-
Inhibitor Treatment: Cells were treated with this compound (typically 50 µM) or a vehicle control (DMSO) for a specified period (e.g., 2 hours).[2]
-
Western Blotting: Cell lysates were subjected to SDS-PAGE and immunoblotted with antibodies against phosphorylated cofilin (p-cofilin), total cofilin, and a loading control (e.g., β-tubulin).[1] The ratio of p-cofilin to total cofilin was quantified to determine the inhibitory effect.
-
Cell Growth Assays: Various cancer cell lines were treated with different concentrations of this compound for several days, and cell viability was measured to determine the IC50 values.[2]
Protocol from Contra-T56-LIMKi Study (Summary)
-
RapidFire Mass Spectrometry (Biochemical Assay): This assay directly measures the enzymatic activity of purified LIMK1 and LIMK2 by quantifying the phosphorylation of a substrate peptide. The assay was performed with both unphosphorylated and PAK-phosphorylated LIMK1/2 in the presence of this compound to determine its direct inhibitory effect on kinase activity.[5]
-
NanoBRET Target Engagement Assay (Cellular Assay): This live-cell assay measures the binding of a drug to its target protein. It was used to determine if this compound directly engages with LIMK1 or LIMK2 within a cellular context.[5]
Conclusion
The available evidence presents a conflicting narrative regarding the activity of this compound as a LIMK inhibitor. While initial reports, based on cellular assays measuring downstream signaling, suggested it to be a selective LIMK2 inhibitor[2][3][4], a more recent and direct independent biochemical and cellular target engagement study found it to be inactive against both LIMK1 and LIMK2.[5][6]
This discrepancy highlights the critical importance of orthogonal, direct-binding, and enzymatic assays in the validation of small molecule inhibitors. Researchers and drug development professionals should exercise caution when interpreting studies that rely solely on indirect cellular measures of target engagement. The data strongly suggests that this compound may not be a reliable tool for studying LIMK-dependent processes, and its previously reported biological effects may be due to mechanisms independent of LIMK inhibition. Further independent studies are warranted to definitively resolve the conflicting findings.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Cross-Validation of T56-LIMKi Effects with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor T56-LIMKi with genetic knockdown approaches for studying the function of LIM Domain Kinase 2 (LIMK2). By presenting objective experimental data, detailed protocols, and clear visual aids, this document serves as a valuable resource for validating the on-target effects of this compound and understanding its therapeutic potential.
Introduction to this compound and LIMK2
LIMK2 is a serine/threonine kinase that plays a pivotal role in regulating actin dynamics through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.[1][2] This regulatory function implicates LIMK2 in a variety of cellular processes, including cell migration, invasion, and proliferation, making it a compelling target for therapeutic intervention in diseases such as cancer.[3][4]
This compound is a selective inhibitor of LIMK2, demonstrating significantly less activity against its close homolog, LIMK1.[5] Its mechanism of action involves the direct inhibition of LIMK2's kinase activity, leading to a decrease in cofilin phosphorylation and subsequent alterations in the actin cytoskeleton. This guide cross-validates the observed effects of this compound with the phenotypic outcomes of genetically ablating LIMK2 expression, providing a robust assessment of the inhibitor's specificity and efficacy.
Comparative Data: this compound vs. LIMK2 Genetic Knockdown
The following tables summarize quantitative data from various studies, comparing the effects of this compound treatment with those of LIMK2 genetic knockdown (using siRNA or shRNA) on key cellular phenotypes.
Effects on Cell Viability
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, indicating a cell-type-specific response.[6][7] Genetic knockdown of LIMK2 has also been shown to reduce cell viability, consistent with the effects of pharmacological inhibition.[4]
| Cell Line | This compound IC50 (µM) | LIMK2 Knockdown Effect on Viability | Reference |
| Panc-1 (Pancreatic) | 35.2 | Reduction | [6] |
| U87 (Glioblastoma) | 7.4 | Not Reported | [6] |
| ST88-14 (Schwannoma) | 18.3 | Not Reported | [6] |
| A549 (Lung) | 90 | Not Reported | [6] |
| SHEP (Neuroblastoma) | Not Reported | Increased sensitivity to chemotherapeutics | [4] |
Effects on Cofilin Phosphorylation
A primary downstream effect of LIMK2 inhibition is the reduction of cofilin phosphorylation at Serine 3. Both this compound and LIMK2 knockdown consistently lead to a decrease in phosphorylated cofilin (p-cofilin) levels.
| Cell Line | This compound Effect on p-cofilin | LIMK2 Knockdown Effect on p-cofilin | Reference |
| Panc-1 (Pancreatic) | 46% reduction | Similar reduction with dual LIMK1/2 knockdown | [6] |
| NF1-/- MEFs | Dose-dependent reduction (IC50 ~30 µM) | Not Reported | [1] |
| HeLa (Cervical) | Strong reduction in LIMK2-overexpressing cells | Not Reported | [5] |
| SH-EP (Neuroblastoma) | Not Reported | 36% reduction |
Effects on Cell Migration and Invasion
Inhibition of the LIMK2/cofilin pathway is expected to impair cell motility. Studies have demonstrated that both this compound and LIMK2 knockdown can inhibit cancer cell migration and invasion.
| Cell Line | This compound Effect on Migration/Invasion | LIMK2 Knockdown Effect on Migration/Invasion | Reference |
| NF1-/- MEFs | Reduction in migration (Wound healing assay) | Not Reported | [8] |
| Breast Cancer Cells | Not Reported | Inhibition of invasion | [4] |
| Gastric Cancer Cells | Not Reported | Inhibition of migration and invasion | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
LIMK2 Signaling Pathway
This diagram illustrates the canonical Rho-ROCK-LIMK2 signaling pathway leading to cofilin phosphorylation and actin filament stabilization.
Experimental Workflow for Cross-Validation
This diagram outlines the logical flow of experiments to cross-validate the effects of this compound with genetic knockdown of LIMK2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Phospho-Cofilin
This protocol details the detection of phosphorylated cofilin levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-cofilin (Ser3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for total cofilin and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or transfect with LIMK2/scrambled siRNA.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Transwell Migration Assay
This assay assesses the migratory capacity of cells through a porous membrane.
-
Cell Preparation:
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest cells and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 12-24 hours).
-
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Conclusion
References
- 1. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 2. med.upenn.edu [med.upenn.edu]
- 3. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wound healing migration assay (Scratch assay) [protocols.io]
- 6. researchhub.com [researchhub.com]
- 7. clyte.tech [clyte.tech]
- 8. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
T56-LIMKi: A Comparative Analysis of a Selective LIMK2 Inhibitor
For researchers and professionals in drug development, the landscape of kinase inhibitors is in constant evolution. This guide provides a comparative analysis of T56-LIMKi, a selective inhibitor of LIM Kinase 2 (LIMK2), based on published scientific studies. This analysis aims to offer an objective comparison with other alternatives, supported by experimental data, to aid in research and development decisions.
Introduction to this compound
This compound, also known as T5601640, was identified through a computer-based modeling approach that predicted its inhibitory activity on LIMK1/2.[1] Subsequent studies have characterized it as a selective inhibitor of LIMK2, with little to no cross-reactivity with LIMK1.[2][3] LIM kinases, including LIMK1 and LIMK2, are crucial regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, a key actin-depolymerizing factor.[4][5] Dysregulation of the LIMK signaling pathway has been implicated in various pathologies, including cancer metastasis, making LIMK enzymes attractive therapeutic targets.[6][7][8]
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines, comparing its performance with other known LIMK inhibitors where data is available.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 35.2 | [9] |
| U87 | Glioblastoma | 7.4 | [9] |
| ST88-14 | Schwannoma | 18.3 | [9] |
| A549 | Lung Cancer | > 90 | [2][10] |
| NF1-/- MEF | Mouse Embryonic Fibroblasts | 30 | [8][9] |
Table 2: Comparative Efficacy of this compound and BMS-5
| Cell Line | Treatment | Effect on p-cofilin levels | Reference |
| Panc-1 | 50 µM this compound (2h) | ~50% reduction | [8][11] |
| Panc-1 | BMS-5 | 37% ± 5% reduction | [2] |
| NF1-/- MEF | This compound (10-50 µM) | Dose-dependent reduction | [1][8] |
| NF1-/- MEF | BMS-5 | More potent than this compound | [1][8] |
It is important to note a 2022 study reported that this compound showed no inhibitory activity against either LIMK1 or LIMK2 in their in vitro enzymatic and cellular assays.[12] This contrasts with earlier findings and suggests that the observed cellular effects of this compound in other studies might be mediated through off-target effects.[12] Researchers should consider these conflicting findings when evaluating the use of this compound as a specific LIMK2 inhibitor.
Experimental Methodologies
The following sections detail the experimental protocols used in key studies to evaluate the efficacy of this compound.
Cell Culture and Proliferation Assays
-
Cell Lines: Human pancreatic cancer (Panc-1), glioblastoma (U87), schwannoma (ST88-14), lung cancer (A549), and mouse embryonic fibroblasts with neurofibromin 1 gene knockout (NF1-/- MEF) were utilized.[2][9][10] HeLa cells were used for stable transfection with HA-LIMK1 and HA-LIMK2 expression vectors.[2][3]
-
Culture Conditions: Cells were maintained in appropriate growth media (e.g., DMEM) supplemented with 10% fetal calf serum (FCS).[10]
-
Proliferation Assay: Cells were seeded and grown in the presence of varying concentrations of this compound or a vehicle control (0.1% DMSO). After a 6-day incubation period, cells were directly counted to determine the IC50 values.[3][10]
Western Blot Analysis for Phospho-cofilin
-
Cell Treatment: Cells were typically serum-starved for 24 hours before being treated with this compound or other inhibitors for a specified duration (e.g., 2 hours).[1][8]
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentrations were determined.
-
Immunoblotting: Equal amounts of protein were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phospho-cofilin (p-cofilin), total cofilin, and a loading control (e.g., β-tubulin).[1]
In Vivo Xenograft Studies
-
Animal Model: Nude mice were used for xenograft studies.[2][11]
-
Tumor Implantation: Panc-1 cells were injected subcutaneously into the mice.[2][11]
-
Drug Administration: this compound was administered orally via gavage, dissolved in 0.5% carboxymethyl cellulose (CMC).[2][9] Daily doses of 30 mg/kg or 60 mg/kg were used.[2][11]
-
Efficacy Evaluation: Tumor volume was measured throughout the treatment period. At the end of the study, tumors were excised, weighed, and homogenized for Western blot analysis of p-cofilin levels.[2][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LIM kinase signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: The LIM Kinase signaling pathway.
Caption: Experimental workflow for this compound evaluation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features [mdpi.com]
- 6. Lim kinase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
T56-LIMKi: A Critical Look at LIMK2 Inhibition in NanoBRET Assays
A Comparative Guide for Researchers
The selective inhibition of LIM Kinase 2 (LIMK2) is a significant area of interest for researchers in oncology and neuroscience. Among the chemical probes used to investigate LIMK2's role in cellular processes, T56-LIMKi has been described as a selective inhibitor. However, recent evidence has called its efficacy, particularly in direct binding assays like NanoBRET, into question. This guide provides a comprehensive comparison of this compound with other LIMK inhibitors, focusing on their performance in NanoBRET assays and presenting the underlying experimental data and protocols.
Executive Summary
While initially reported as a selective LIMK2 inhibitor based on cellular assays measuring downstream signaling, a 2022 study published in the Journal of Medicinal Chemistry found that This compound demonstrated no inhibitory activity against LIMK1 or LIMK2 in direct enzymatic and cellular NanoBRET target engagement assays [1]. This contradicts earlier findings that relied on Western blot analysis of phospho-cofilin levels. This guide will delve into these conflicting findings, present data for alternative LIMK inhibitors, and provide detailed experimental protocols to aid researchers in their selection of appropriate chemical tools.
Comparison of LIMK Inhibitor Activity
The following table summarizes the reported inhibitory activities of this compound and other notable LIMK inhibitors. It is crucial to note the discrepancy in the reported activity of this compound between different assay formats.
| Inhibitor | Target(s) | Assay Type | Reported IC50 (LIMK1) | Reported IC50 (LIMK2) | Reference |
| This compound | Reported as LIMK2 selective | NanoBRET | No activity | No activity | [1] |
| Western Blot (p-cofilin) | Inactive | Active (cellular effects at 10-50 µM) | [2][3] | ||
| TH-257 | LIMK1/LIMK2 | RF-MS | 84 nM | 39 nM | [4][5] |
| NanoBRET | 238 nM | 91 nM | [5] | ||
| MDI-117740 | LIMK1/LIMK2 | Cellular Target Engagement | pIC50 = 6.73 | pIC50 = 7.18 | [4] |
| BMS-5 | LIMK1/LIMK2 | Not Specified | Potent | Potent | [2][3] |
| SR7826 | LIMK1 selective | Not Specified | 43 nM | >100-fold selective vs LIMK1 | [4] |
Signaling Pathway and Experimental Workflow
To provide context for the experimental data, the following diagrams illustrate the canonical LIMK2 signaling pathway and the workflow of a NanoBRET assay.
Caption: The LIMK2 signaling pathway, a key regulator of actin dynamics.
Caption: A generalized workflow for the NanoBRET target engagement assay.
Experimental Protocols
NanoBRET™ TE Intracellular Kinase Assay for LIMK2
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a live-cell method to quantify the interaction of test compounds with a specific kinase target[6]. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor)[6][7].
Key Methodological Steps:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a vector encoding a LIMK2-NanoLuc® fusion protein[7].
-
Assay Preparation: Transfected cells are harvested and resuspended in Opti-MEM® I Reduced Serum Medium. The cells are then seeded into 96-well or 384-well white assay plates[7].
-
Compound and Tracer Addition: Test compounds, such as this compound, are serially diluted and added to the cells. A NanoBRET™ tracer, which is a fluorescently labeled, cell-permeable ligand that binds to the active site of LIMK2, is then added[6][7].
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the system to reach equilibrium[8].
-
Detection: A NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The plate is then read on a luminometer capable of sequentially measuring the donor (460 nm) and acceptor (610 nm) emission signals[7].
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized to vehicle and positive controls, and the IC50 values are determined from the resulting dose-response curves[8].
In the comparative study by Scott et al. (2022), this compound failed to displace the tracer from LIMK2-NanoLuc in this assay, indicating a lack of direct binding and inhibition[1].
Western Blot for Phospho-Cofilin
Initial studies supporting this compound's activity relied on monitoring the phosphorylation status of cofilin, a direct substrate of LIMK2[2][3][9].
Key Methodological Steps:
-
Cell Culture and Treatment: Cancer cell lines (e.g., Panc-1, HeLa) are cultured and may be serum-starved to reduce basal signaling[2][3]. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 2 hours)[2][3].
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-cofilin (Ser3) and total cofilin. A loading control like GAPDH or β-actin is also probed.
-
Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence. The band intensities are quantified, and the ratio of phospho-cofilin to total cofilin is calculated to determine the effect of the inhibitor.
Discussion: Reconciling the Discrepancies
The conflicting results for this compound highlight the importance of using multiple, orthogonal assays to validate a chemical probe's activity and mechanism of action.
-
Direct vs. Indirect Measurement: The NanoBRET assay provides a direct measure of a compound's ability to bind to the target kinase within a living cell[6]. In contrast, Western blotting for a downstream substrate is an indirect measure of kinase activity. Changes in phospho-cofilin levels could be influenced by off-target effects or modulation of other pathways that regulate cofilin phosphorylation.
-
Implications for Researchers: The evidence strongly suggests that this compound is not a direct inhibitor of LIMK2 and should be used with caution, if at all, as a tool to study LIMK2 biology[1]. The observed cellular effects in earlier studies may be due to off-target activities. For researchers investigating LIMK2, alternative, well-characterized inhibitors such as TH-257 or MDI-117740, which have demonstrated potent inhibition in both biochemical and direct cellular engagement assays, are recommended.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
- 8. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to T56-LIMKi and Other LIMK Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported anti-cancer effects of the LIMK2 inhibitor, T56-LIMKi, with alternative LIMK inhibitors. The information is based on published findings and includes supporting experimental data, detailed protocols, and a critical discussion of the conflicting evidence surrounding this compound's activity.
Executive Summary
This compound has been reported in several studies as a selective inhibitor of LIM Kinase 2 (LIMK2), a key regulator of actin dynamics with implications in cancer cell proliferation, migration, and invasion. These studies have demonstrated its efficacy in various cancer cell lines, most notably in pancreatic cancer, both in vitro and in vivo. However, a recent comprehensive study comparing multiple LIMK inhibitors found this compound to be inactive. This guide presents the data from both perspectives to facilitate an informed evaluation of this compound for research and development purposes.
Data Presentation: this compound vs. Alternative LIMK Inhibitors
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound and other notable LIMK inhibitors against cancer cell lines and LIMK enzymes.
Table 1: In Vitro Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| Panc-1 | Pancreatic Cancer | 35.2[1][2] |
| U87 | Glioblastoma | 7.4[2] |
| ST88-14 | Schwannoma | 18.3[1][2] |
| A549 | Lung Cancer | 90[1][2] |
| NF1-/- MEFs | Mouse Embryonic Fibroblasts | 30[1] |
Table 2: Comparative Activity of this compound and BMS-5 on p-Cofilin Levels
| Cell Line | This compound (% p-cofilin reduction) | BMS-5 (% p-cofilin reduction) |
| Panc-1 | 46% | 37% |
| U87 | 24% | 38% |
| ST88-14 | 20% | 75% |
| A549 | 4% | 65% |
Data from Rak et al. (2014). Reduction measured after treatment with 50 µM of each inhibitor.
Table 3: Biochemical IC50 Values of Various LIMK Inhibitors
| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Selectivity |
| This compound | Reported as selective for LIMK2, but quantitative IC50 not provided. A 2022 study reported it as inactive against both. | Reported as active, but quantitative IC50 not provided. A 2022 study reported it as inactive. | Reported as LIMK2 selective |
| BMS-5 | 7[1][2] | 8[1][2] | Dual |
| CRT0105950 | 0.3[3][4] | 1[3][4] | Dual |
| TH-257 | 84[5][6][7][8] | 39[5][6][7][8] | Dual |
| LX7101 | 24 | 1.6 | LIMK2 selective |
The Conflicting Evidence on this compound's Activity
A 2022 study by Scott et al. in the Journal of Medicinal Chemistry conducted a head-to-head comparison of 17 reported LIMK inhibitors and found this compound to be inactive in their assays.[9][10] This stands in contrast to earlier publications that demonstrated its biological effects.
Studies Reporting this compound Activity:
-
Methodology: Primarily relied on Western blotting to measure the downstream effects of LIMK2 inhibition, specifically the reduction of phosphorylated cofilin (p-cofilin).[3][8][11] Cell viability was assessed using direct cell counting after a 6-day incubation period.[11][12] In vivo studies used a Panc-1 xenograft model in nude mice.[3][5][13]
Study Reporting this compound Inactivity (Scott et al., 2022):
-
Methodology: Employed direct enzymatic and cellular target engagement assays.
-
RapidFire Mass Spectrometry: A direct in vitro enzymatic assay that measures the phosphorylation of a substrate by the kinase. This compound showed no inhibition of LIMK1 or LIMK2 in this assay.[9]
-
AlphaLISA Assay: A cellular assay to measure p-cofilin levels. This compound failed to reduce p-cofilin levels in SH-SY5Y cells.[9]
-
Potential Explanations for the Discrepancy:
The reasons for these conflicting findings are not definitively known but could be attributed to several factors:
-
Assay Sensitivity and Specificity: The direct enzymatic and target engagement assays used by Scott et al. are generally considered more robust and less prone to off-target effects than the indirect measurement of downstream signaling events.
-
Compound Purity and Integrity: Differences in the purity or chemical integrity of the this compound compound used in different studies could lead to varying results.
-
Cellular Context: The cell lines and experimental conditions used in the various studies differed, which could potentially influence the observed activity.
Given the robust and direct methodologies employed by Scott et al. (2022), their finding that this compound is inactive warrants serious consideration. Researchers interested in using this compound should be aware of this conflicting evidence and may want to independently validate its activity in their specific experimental systems.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies reporting this compound's anti-cancer effects.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (Panc-1, U87, ST88-14, A549) are seeded in 24-well plates at a density of 5 x 10³ cells per well.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (0.1% DMSO).
-
Incubation: The cells are incubated for 6 days.
-
Cell Counting: After the incubation period, the cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
Data Analysis: The number of cells in the treated wells is compared to the vehicle control to determine the percentage of growth inhibition. The IC50 value is calculated from the dose-response curve.
Western Blot for p-Cofilin
-
Cell Lysis: Cells are seeded in 10-cm dishes and treated with 50 µM this compound for 2 hours after a 24-hour starvation period.[8] The cells are then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-cofilin, total cofilin, and a loading control (e.g., β-actin or β-tubulin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the p-cofilin band is normalized to the total cofilin and/or the loading control.
In Vivo Panc-1 Xenograft Model
-
Cell Implantation: 5 x 10⁶ Panc-1 cells are injected subcutaneously into the right flank of nude mice.[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[5]
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives daily oral gavage of this compound (e.g., 30 or 60 mg/kg) dissolved in a vehicle such as 0.5% carboxymethylcellulose.[1] The control group receives the vehicle alone.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: After a predetermined treatment period (e.g., 35 days), the mice are euthanized, and the tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups. Tumor lysates can also be analyzed by Western blot for p-cofilin levels.[3]
Mandatory Visualizations
Signaling Pathway
Caption: The RhoA-ROCK-LIMK2 signaling pathway, a key regulator of actin dynamics in cancer cells.
Experimental Workflow
Caption: A representative workflow for evaluating the anti-cancer effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LIM Kinase | TargetMol [targetmol.com]
- 3. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting LIMK1 with luteolin inhibits the growth of lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oncoscience.us [oncoscience.us]
T56-LIMKi vs. Allosteric LIMK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of T56-LIMKi, a putative selective LIMK2 inhibitor, and the broader class of allosteric LIMK inhibitors. We will delve into their mechanisms of action, binding sites, and performance based on available experimental data, with a critical analysis of conflicting findings in the literature.
Introduction to LIM Kinase Inhibition
LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. Dysregulation of LIMK activity is implicated in various pathologies, including cancer metastasis and neurological disorders, making LIMK a compelling therapeutic target. Small molecule inhibitors of LIMK generally fall into two main categories: ATP-competitive inhibitors that bind to the active site, and allosteric inhibitors that bind to a different site on the enzyme, often inducing a conformational change that prevents its activity.
This compound: A Controversial LIMK2 Inhibitor
This compound has been described in some studies as a selective inhibitor of LIMK2. It was identified through computational modeling based on structural homology with an EphA3 inhibitor. However, its activity as a direct LIMK inhibitor has been contested.
Reported Mechanism of Action and Pathway
Initial studies suggested that this compound exerts its effects through the RhoA-ROCK-LIMK2 signaling pathway. Inhibition of ROCK, an upstream activator of LIMK2, was shown to be additive with this compound, suggesting they act on the same pathway to reduce cofilin phosphorylation.[1]
References
Evaluating T56-LIMKi's Effect on p-Cofilin in SH-SY5Y Cells: A Comparative Guide
For researchers and professionals in drug development, understanding the precise effects of molecular probes is paramount. This guide provides a comparative analysis of T56-LIMKi, a purported LIMK2 inhibitor, and its impact on the phosphorylation of cofilin (p-cofilin) in the human neuroblastoma cell line SH-SY5Y. The regulation of cofilin, a key protein in actin dynamics, is a critical area of study in neuroscience and oncology.[1][2] This document synthesizes available experimental data, presents conflicting findings, and compares this compound with alternative inhibitors.
Conflicting Efficacy of this compound in SH-SY5Y Cells
A significant point of contention exists in the scientific literature regarding the efficacy of this compound. While some studies have positioned it as a selective LIMK2 inhibitor that reduces p-cofilin levels in various cancer cell lines[3][4][5][6][7], a comprehensive comparative analysis published in the Journal of Medicinal Chemistry directly refutes these claims, particularly in SH-SY5Y cells.[8][9] This study reported that this compound had no inhibitory activity against LIMK1 or LIMK2 in enzymatic assays and, crucially, "failed to influence p-cofilin levels in SH-SY5Y cells" when tested using an AlphaLISA platform.[8] The authors of that study concluded that this compound should not be employed as a tool for studying LIMK biology.[8]
Conversely, other research suggests this compound is a selective inhibitor of LIMK2.[4][6] For instance, in HeLa cells engineered to express LIMK1 or LIMK2, this compound was shown to significantly reduce p-cofilin levels only in the LIMK2-expressing cells.[4][7] This has led to its use in other cancer models, such as pancreatic cancer, where it was found to reduce p-cofilin levels.[3][5][10]
This guide will present the data from both perspectives to allow for an informed evaluation by the research community.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and alternative compounds. It is critical to note the absence of a reported IC50 value for p-cofilin reduction by this compound in SH-SY5Y cells, consistent with the findings of its inefficacy in this specific cell line by some researchers.[8]
Table 1: this compound Activity in Various Cell Lines
| Cell Line | Target | Assay | Reported IC50 / Effect | Reference |
| SH-SY5Y | p-cofilin | AlphaLISA | No influence on p-cofilin levels | [8] |
| NF1-/- MEFs | p-cofilin | Western Blot | IC50 of ~30 µM | [3] |
| ST88-14 (Schwannoma) | Cell Growth | Not Specified | IC50 of 18.3 µM | [3] |
| U87 (Glioma) | Cell Growth | Not Specified | IC50 of 7.4 µM | [3] |
| Panc-1 (Pancreatic) | Cell Growth | Not Specified | IC50 of 35.2 µM | [3] |
| A549 (Lung) | Cell Growth | Not Specified | IC50 of 90 µM | [3][11] |
Table 2: Comparative p-Cofilin Inhibition in SH-SY5Y and Other Cells
| Compound | Target(s) | Cell Line | Assay | pIC50 (M) / % Inhibition | Reference |
| This compound | Purported LIMK2 | SH-SY5Y | AlphaLISA | Inactive (<5) | [8] |
| BMS-3 | LIMK1/2 | SH-SY5Y | AlphaLISA | 6.76 ± 0.12 | [8] |
| FRAX486 | PAK, LIMK1/2 | SH-SY5Y | AlphaLISA | 6.58 ± 0.15 | [8][9] |
| BMS-5 | LIMK1/2 | Panc-1 | Western Blot | 37% ± 5% inhibition | [6][10] |
| Y-27632 | ROCK | NF1-/- MEFs | Western Blot | 50% ± 5.5% inhibition (at 10 µM) | [6] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater potency.
Signaling Pathway and Experimental Workflow
To visualize the cellular mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. Myelin-associated inhibitors regulate cofilin phosphorylation and neuronal inhibition through LIM kinase and Slingshot phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
